Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-4-7-6(3)14-9(11)8(7)10(12)13-5-2/h4-5,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQVIZSBIABXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350107 | |
| Record name | ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82546-91-6 | |
| Record name | ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. The synthesis is achieved through the well-established Gewald three-component reaction. This document outlines the reaction mechanism, a detailed experimental protocol, and expected characterization data based on analogous compounds.
Introduction
Substituted 2-aminothiophenes are a critical class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] The Gewald reaction, a one-pot synthesis involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst, stands as one of the most efficient methods for preparing these scaffolds.[2][3] This guide focuses on the specific synthesis of this compound, utilizing 2-pentanone as the ketone component.
Reaction Mechanism and Pathway
The synthesis of this compound proceeds via the Gewald reaction mechanism. The process is initiated by a Knoevenagel condensation between the ketone (2-pentanone) and the active methylene compound (ethyl cyanoacetate), catalyzed by a base (e.g., morpholine or diethylamine). This is followed by the addition of elemental sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.
Caption: Reaction pathway for the Gewald synthesis.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of various 2-aminothiophene derivatives.[4] Optimization may be required for this specific substrate.
Materials:
-
2-Pentanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or Diethylamine)
-
Ethanol (or Methanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pentanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol).
-
Add ethanol (30 mL) as the solvent.
-
With continuous stirring, slowly add morpholine (5 mL) over a period of 30 minutes at a temperature of 35-40 °C.
-
After the addition is complete, stir the reaction mixture at 45 °C for 3 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is then collected by filtration.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from ethanol to obtain the purified this compound.
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for Analogous 2-Aminothiophenes
| Ketone | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acetone | Ethyl 2-amino-4-methylthiophene-3-carboxylate | Diethylamine | Ethanol | 50 | 3 | 85 | [5] |
| Acetylacetone | Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Diethylamine | Ethanol | Reflux | 3 | 52 | [6] |
| Various | Various 2-aminothiophene-3-carboxylates | Morpholine | Methanol | 45 | 3 | 70-85 | [4] |
Table 2: Physical and Spectroscopic Data for Analogous 2-Aminothiophenes
| Compound | Molecular Formula | M.p. (°C) | IR (KBr, cm⁻¹) (NH₂ stretch) | ¹H NMR (δ, ppm) | Reference |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | C₈H₁₁NO₂S | 76-79 | Not specified | 6.07 (s, 2H, NH₂), 4.29 (q, 2H), 2.28 (s, 3H), 1.35 (t, 3H) | [5] |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | C₁₀H₁₃NO₃S | 162-164 | 3408, 3294 | 8.00 (s, 2H, NH₂), 4.19 (q, 2H), 2.59 (s, 3H), 2.27 (s, 3H), 1.27 (t, 3H) (in DMSO-d₆) | [4][6] |
| 2-Ethyl-4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | C₁₀H₁₃NO₄S | 117-119 | 3408, 3310 | 7.93 (s, 2H, NH₂) (in DMSO-d₆) | [4] |
Note: The spectroscopic data for the target compound, this compound, is expected to show characteristic peaks for the amino group (¹H NMR: broad singlet, IR: two bands around 3300-3500 cm⁻¹), the ethyl ester group, and the ethyl and methyl substituents on the thiophene ring.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow.
Conclusion
The Gewald reaction provides a straightforward and efficient method for the synthesis of this compound. By following the outlined protocol, researchers can reliably produce this valuable heterocyclic compound. While specific analytical data for the title compound is not extensively published, the provided data for analogous structures serves as a reliable guide for characterization. Further optimization of reaction conditions may lead to improved yields and purity.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Gewald reaction, with a specific focus on the synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene of interest in medicinal chemistry and materials science. This document details the reaction mechanism, experimental protocols, and key quantitative data, offering a practical resource for laboratory synthesis.
Introduction to the Gewald Reaction
The Gewald reaction is a versatile and widely utilized multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] Discovered by Karl Gewald in 1966, this one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[1] The reaction is renowned for its operational simplicity, the ready availability of starting materials, and its ability to generate a diverse library of thiophene derivatives, which are significant scaffolds in many biologically active compounds.
The target molecule, this compound, is synthesized via the Gewald reaction using pentan-3-one as the ketone component, ethyl cyanoacetate as the active methylene compound, and elemental sulfur.
Reaction Mechanism and Pathway
The generally accepted mechanism of the Gewald reaction proceeds through three main stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (pentan-3-one) and the α-cyanoester (ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[1]
-
Sulfur Addition: Elemental sulfur is then added to the α-carbon of the unsaturated nitrile intermediate. The precise mechanism of this addition is not fully elucidated but is a critical step in the formation of the thiophene ring.
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data for Gewald reactions producing similar 2-aminothiophene structures. While a specific yield for this compound is not explicitly documented in the reviewed literature, the data from analogous reactions provide a reasonable expectation for synthesis outcomes.
Table 1: Reactant and Catalyst Stoichiometry
| Reactant/Catalyst | Molar Ratio (relative to Ketone) |
| Ketone (e.g., Pentan-3-one) | 1.0 |
| Ethyl Cyanoacetate | 1.0 - 1.1 |
| Elemental Sulfur | 1.0 - 1.2 |
| Base (e.g., Morpholine, Diethylamine) | 0.1 - 1.0 |
Table 2: Typical Reaction Conditions and Yields for Analogous Syntheses
| Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetone | Diethylamine | Ethanol | 50 | 3 | 85 | [3][4] |
| Acetylacetone | Diethylamine | Ethanol | Reflux | 3 | 52 | [5] |
| Various Ketones | Morpholine | Methanol | 45 | 3 | 70-85 | [6] |
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of this compound based on established Gewald reaction procedures for similar acyclic ketones.
Materials and Reagents
-
Pentan-3-one
-
Ethyl cyanoacetate
-
Elemental sulfur (powder)
-
Morpholine (or Diethylamine)
-
Ethanol (absolute)
-
Methanol
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Synthetic Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentan-3-one (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol).
-
Solvent Addition: To the flask, add 100 mL of absolute ethanol.
-
Catalyst Addition: Slowly add morpholine (0.1 mol) to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 45-55 °C) and maintain for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the crude product with cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain the purified this compound.
Conclusion
The Gewald reaction remains a cornerstone of heterocyclic synthesis, providing a straightforward and efficient route to a wide array of substituted 2-aminothiophenes. This guide offers a comprehensive overview of the synthesis of this compound, presenting the underlying mechanism, typical quantitative data, and a detailed experimental protocol. By following the outlined procedures, researchers and drug development professionals can effectively synthesize this and related compounds for further investigation and application.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Formation of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. The core of this synthesis is the well-established Gewald aminothiophene synthesis, a one-pot multicomponent reaction. This document details the underlying reaction mechanism, provides a representative experimental protocol, and tabulates expected quantitative and spectroscopic data based on closely related analogues. The logical relationships of the reaction pathway are visualized using a process flow diagram.
Introduction
Substituted 2-aminothiophenes are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science, serving as essential building blocks for a wide array of biologically active molecules and functional materials. The title compound, this compound, is synthesized via the Gewald reaction, a versatile and efficient method for the preparation of this scaffold.[1][2] The reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2]
Reaction Mechanism: The Gewald Synthesis
The formation of this compound proceeds through the Gewald reaction mechanism.[3] The specific reactants for this target molecule are butan-2-one, ethyl cyanoacetate, and elemental sulfur. The reaction is typically catalyzed by a secondary or tertiary amine, such as morpholine or diethylamine.[4][5]
The mechanism can be described in three main stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between butan-2-one and ethyl cyanoacetate. The base abstracts a proton from the α-carbon of ethyl cyanoacetate, forming a carbanion which then attacks the carbonyl carbon of butan-2-one. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate, ethyl 2-cyano-3-methylpent-2-enoate.[3]
-
Michael Addition of Sulfur: Elemental sulfur, likely in the form of a reactive polysulfide species in the presence of the amine catalyst, undergoes a Michael addition to the β-carbon of the unsaturated nitrile intermediate. This step results in the formation of a sulfur-adduct.[3]
-
Intramolecular Cyclization and Tautomerization: The sulfur-adduct then undergoes an intramolecular cyclization. The sulfur atom attacks the cyano group, leading to the formation of a five-membered thiophene ring. A subsequent tautomerization of the resulting imine intermediate yields the stable aromatic 2-aminothiophene product.[3]
Reaction Scheme:
Caption: Overall workflow of the Gewald synthesis.
Experimental Protocol
Materials:
-
Butan-2-one
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Morpholine (or Diethylamine)
-
Ethanol (or Methanol)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred mixture of butan-2-one (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in ethanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at a temperature of 35-40 °C.[4]
-
After the addition is complete, stir the reaction mixture at 45 °C for 3 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration and washed with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[6]
Quantitative Data
The following table summarizes the expected quantitative data for this compound, extrapolated from data for analogous compounds.
| Parameter | Expected Value | Reference for Analogue |
| Yield | 70-85% | [4] |
| Melting Point (°C) | Not available | - |
| Molecular Formula | C10H15NO2S | - |
| Molecular Weight ( g/mol ) | 213.30 | - |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the title compound, based on the analysis of closely related structures like Ethyl 2-amino-4-methylthiophene-3-carboxylate and Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[6][7]
Infrared (IR) Spectroscopy
| Wavenumber (cm-1) | Assignment | Reference for Analogue |
| 3450-3300 | N-H stretching (amine) | [4] |
| 2980-2930 | C-H stretching (aliphatic) | [4] |
| 1670-1650 | C=O stretching (ester) | [4][7] |
| 1600-1580 | N-H bending (amine) | |
| 1550-1450 | C=C stretching (aromatic) | [4] |
| 1270-1250 | C-O stretching (ester) | [4][7] |
1H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl3, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference for Analogue |
| ~6.0 | br s | 2H | -NH2 | [6] |
| ~4.25 | q | 2H | -OCH2CH3 | [6] |
| ~2.5 | q | 2H | -CH2CH3 (at C4) | Predicted |
| ~2.2 | s | 3H | -CH3 (at C5) | [6] |
| ~1.35 | t | 3H | -OCH2CH3 | [6] |
| ~1.1 | t | 3H | -CH2CH3 (at C4) | Predicted |
13C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl3, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Reference for Analogue |
| ~166 | C=O (ester) | [6] |
| ~164 | C2 (thiophene ring) | [6] |
| ~140 | C4 (thiophene ring) | Predicted |
| ~115 | C5 (thiophene ring) | Predicted |
| ~105 | C3 (thiophene ring) | [6] |
| ~60 | -OCH2CH3 | [6] |
| ~20 | -CH2CH3 (at C4) | Predicted |
| ~14 | -OCH2CH3 | [6] |
| ~13 | -CH3 (at C5) | Predicted |
| ~12 | -CH2CH3 (at C4) | Predicted |
Logical Relationships and Workflow
The synthesis of this compound via the Gewald reaction follows a logical progression from starting materials to the final product through key intermediates. This workflow is depicted in the following diagram.
Caption: Experimental workflow for the synthesis.
Conclusion
The Gewald reaction provides a robust and efficient pathway for the synthesis of this compound. This in-depth guide has detailed the reaction mechanism, provided a representative experimental protocol, and summarized the expected quantitative and spectroscopic data based on closely related analogues. The provided diagrams illustrate the core reaction pathway and the experimental workflow, offering a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis. Further experimental work is required to determine the precise quantitative and spectroscopic data for the title compound.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. ijpbs.com [ijpbs.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate: A Technical Guide
Disclaimer: Extensive literature searches did not yield specific experimental characterization data for Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate. The following guide provides a detailed experimental protocol for its synthesis based on the well-established Gewald reaction for analogous 2-aminothiophenes. The characterization data presented is for the closely related analog, Ethyl 2-amino-4-methylthiophene-3-carboxylate , and is intended to serve as a reference point for the expected analytical results of the target compound.
Introduction
This compound is a polysubstituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. These compounds are key intermediates in the synthesis of various fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which have demonstrated potential as anti-inflammatory, antimicrobial, and anticancer agents. The characterization of this specific derivative is crucial for its potential application in drug discovery and materials science.
Synthesis
The synthesis of this compound can be achieved via the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone (2-butanone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Synthesis Pathway
The proposed synthesis follows the established mechanism of the Gewald reaction. The initial step is a Knoevenagel condensation between 2-butanone and ethyl cyanoacetate. This is followed by the addition of sulfur to the α,β-unsaturated nitrile intermediate, which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product.
Caption: Proposed Gewald synthesis pathway for this compound.
Experimental Protocols
The following is a detailed, generalized protocol for the synthesis of this compound based on established procedures for similar compounds.[1]
Materials
-
2-Butanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like diethylamine or piperidine)
-
Methanol or Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Standard laboratory glassware and equipment
Synthesis Procedure
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-butanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).
-
With stirring, slowly add morpholine (5 mL) to the mixture over a period of 30 minutes at a temperature of 35-40 °C.
-
After the addition is complete, heat the reaction mixture to 45 °C and continue stirring for 3 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated crude product is collected by filtration and washed with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography using a hexane-ethyl acetate solvent system.
Characterization Data (of a Close Analog)
As previously stated, specific experimental data for the title compound is not available. The following tables summarize the characterization data for Ethyl 2-amino-4-methylthiophene-3-carboxylate .
Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.25 g/mol |
| Appearance | Yellow crystals |
| Melting Point | 76–79 °C |
| ESI-MS (m/z) | Calculated for C₈H₁₁NO₂S: 185.05; Found [M+H]⁺: 186.15[2] |
¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.07 | s | 2H | -NH₂ |
| 5.82 | s | 1H | Thiophene-H |
| 4.29 | q | 2H | -OCH₂CH₃ |
| 2.28 | s | 3H | -CH₃ (at C4) |
| 1.35 | t | 3H | -OCH₂CH₃ |
Source:[2]
¹³C NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 166.13 | C=O (ester) |
| 164.17 | C2 (thiophene) |
| 136.71 | C4 (thiophene) |
| 106.72 | C5 (thiophene) |
| 102.85 | C3 (thiophene) |
| 59.54 | -OCH₂CH₃ |
| 18.40 | -CH₃ (at C4) |
| 14.40 | -OCH₂CH₃ |
Source:[2]
Characterization Workflow
A standard workflow for the characterization of the synthesized compound would involve a series of analytical techniques to confirm its identity and purity.
Caption: Standard workflow for the characterization of a synthesized organic compound.
Conclusion
References
Spectroscopic Analysis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate: A Technical Overview
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic properties, experimental protocols for their acquisition, and a general workflow for the analysis of substituted 2-aminothiophene derivatives.
Predicted Spectroscopic Data of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
While specific data is unavailable, the spectroscopic features of this compound can be predicted based on the analysis of Ethyl 2-amino-4-methylthiophene-3-carboxylate. The primary differences would be the presence of signals corresponding to the additional ethyl group at the C4 position and the methyl group at the C5 position of the thiophene ring.
Spectroscopic Data of Ethyl 2-amino-4-methylthiophene-3-carboxylate
The following tables summarize the available quantitative spectroscopic data for Ethyl 2-amino-4-methylthiophene-3-carboxylate.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 6.07 | s | 2H | NH₂ | [1] |
| 5.82 | s | 1H | H-5 (thiophene ring) | [1] |
| 4.29 | q | 2H | -OCH₂CH₃ | [1] |
| 2.28 | s | 3H | C4-CH₃ | [1] |
| 1.35 | t | 3H | -OCH₂CH₃ | [1] |
Solvent: CDCl₃, Frequency: 400 MHz
Expected Variations for the Target Compound:
-
The singlet at 5.82 ppm for the H-5 proton would be absent.
-
A new singlet for the C5-methyl group would appear, likely in the range of 2.2-2.5 ppm.
-
The singlet for the C4-methyl group would be replaced by signals for a C4-ethyl group: a quartet for the -CH₂- protons (likely around 2.5-2.8 ppm) and a triplet for the -CH₃ protons (likely around 1.1-1.3 ppm).
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Reference |
| 166.13 | C=O (ester) | [1] |
| 164.17 | C2 (thiophene ring) | [1] |
| 136.71 | C4 (thiophene ring) | [1] |
| 106.72 | C5 (thiophene ring) | [1] |
| 102.85 | C3 (thiophene ring) | [1] |
| 59.54 | -OCH₂CH₃ | [1] |
| 18.40 | C4-CH₃ | [1] |
| 14.40 | -OCH₂CH₃ | [1] |
Solvent: CDCl₃, Frequency: 400 MHz
Expected Variations for the Target Compound:
-
New signals for the C4-ethyl group (-CH₂- and -CH₃) and the C5-methyl group would be present.
-
The chemical shifts of the thiophene ring carbons would be altered due to the different substitution pattern.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3408, 3298 | N-H stretching (NH₂) | [2] |
| 2991 | C-H stretching (aliphatic) | [2] |
| 1670, 1609 | C=O stretching (ester) | [2] |
| 1587, 1510, 1440 | C=C stretching (thiophene ring) | [2] |
| 1253 | C-O stretching | [2] |
Technique: KBr disc
Expected Variations for the Target Compound:
-
The overall IR spectrum is expected to be similar, with characteristic peaks for the amino group, the ester carbonyl, and the thiophene ring. The C-H stretching region might show slight variations due to the presence of the additional ethyl and methyl groups.
Table 4: Mass Spectrometry Data
| m/z | Assignment | Reference |
| 186.15 | [M+H]⁺ | [1] |
Technique: ESI-MS
Expected Variations for the Target Compound:
-
The molecular weight of this compound is 213.30 g/mol . Therefore, the [M+H]⁺ ion would be expected at m/z 214.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for substituted 2-aminothiophene derivatives, based on the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker (300 or 400 MHz) or equivalent NMR spectrometer.
-
Sample Preparation: The compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Spectra are recorded at the appropriate frequency (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Spectra are recorded at the appropriate frequency (e.g., 100 MHz). Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Galaxy series FTIR 5000.[2]
-
Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet (KBr disc method).
-
Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel thiophene derivative.
Caption: General workflow for the synthesis and spectroscopic analysis of thiophene derivatives.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For drug discovery and development professionals, the precise characterization of novel chemical entities is paramount. This technical guide focuses on the ¹H and ¹³C NMR spectral features of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, a substituted aminothiophene derivative. Substituted 2-aminothiophenes are a significant class of heterocyclic compounds, frequently utilized as building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3][4] A thorough understanding of their spectral properties is crucial for synthesis confirmation, purity assessment, and structural elucidation.
This document outlines the predicted ¹H and ¹³C NMR chemical shifts and coupling patterns for the title compound. These predictions are informed by the analysis of structurally similar molecules. Furthermore, a comprehensive experimental protocol for acquiring high-quality NMR data for this class of compounds is provided, alongside a logical workflow for NMR analysis.
Predicted NMR Data and Structural Assignments
The structure of this compound, with the proposed atom numbering for NMR assignment, is shown below.
References
Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction
An In-depth Technical Guide on the Crystal Structure of 2-Aminothiophene Derivatives
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth look into the crystal structure of 2-aminothiophene derivatives. These compounds are significant scaffolds in medicinal chemistry, appearing in molecules with a wide array of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1] A thorough understanding of their three-dimensional structure is crucial for structure-based drug design and the development of novel therapeutics.
The most common and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[2][3] This multicomponent reaction is prized for its operational simplicity and the use of readily available starting materials.[2] The reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[3]
Experimental Protocol: Gewald Synthesis
This protocol outlines a general, one-pot procedure for the synthesis of 2-aminothiophene derivatives.
Materials:
-
α-Methylene ketone or aldehyde
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur (S₈)
-
Base (e.g., morpholine, piperidine, or triethylamine)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvents (e.g., ethanol, or ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the ketone/aldehyde (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.) to a suitable solvent.
-
Base Addition: Add the base (typically in catalytic or stoichiometric amounts) to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (typically 50-80 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 1 to 5 hours.[4]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the volume can be reduced under vacuum, or the mixture can be poured into ice-water to induce precipitation.
-
Purification: Collect the crude solid product by filtration and wash it with a cold solvent (e.g., cold ethanol or water) to remove impurities. Further purify the product by recrystallization from an appropriate solvent system to obtain high-quality crystals suitable for analysis.[5]
Crystal Structure Determination by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] The technique provides detailed information on bond lengths, bond angles, and the overall molecular geometry, which is invaluable for understanding a compound's chemical and physical properties.[6]
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol provides a general workflow for SC-XRD analysis.
Equipment:
-
Single-crystal X-ray diffractometer equipped with a goniometer, X-ray source (e.g., Mo Kα, λ = 0.7107Å), and a detector.[7]
-
Cryosystem for low-temperature data collection.
-
High-resolution microscope.
-
Goniometer head with a mounting pin (e.g., glass fiber).[7]
Procedure:
-
Crystal Selection and Mounting: Under a microscope, select a well-formed, single crystal (typically 0.1-0.3 mm in size) free of visible defects.[8] Carefully mount the crystal onto the tip of a glass fiber on the goniometer head using a minimal amount of non-diffracting oil or epoxy.[6]
-
Data Collection:
-
Mount the goniometer head onto the diffractometer and center the crystal within the X-ray beam.[7]
-
Cool the crystal to a low temperature (commonly 100 K) to reduce thermal motion and improve diffraction data quality.
-
Perform an initial scan to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles while exposing it to the X-ray beam. The detector records the position and intensity of the diffracted X-rays.[9]
-
-
Data Processing:
-
Integrate the raw diffraction images to determine the intensity of each reflection.
-
Apply corrections for various experimental factors (e.g., Lorentz-polarization effects, absorption).
-
-
Structure Solution and Refinement:
-
The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map and atomic model.[8]
-
The structural model is refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.
-
-
Validation: The final structure is validated by checking for chemical sense, reasonable bond lengths and angles, and other quality metrics. The data is typically deposited in a crystallographic database.
Quantitative Crystallographic Data
The following tables summarize key crystallographic data for several 2-aminothiophene derivatives, providing a basis for structural comparison.
Table 1: Crystal Data and Structure Refinement Parameters for Selected 2-Aminothiophene Derivatives
| Parameter | (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone (Compound 1)[10][11] | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone (Compound 2)[10][11] | Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate (EACHT)[1] |
|---|---|---|---|
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c | P2₁/c |
| a (Å) | 9.2080(4) | 10.6092(8) | 9.5956(3) |
| b (Å) | 14.0485(7) | 10.8355(8) | 9.5607(4) |
| c (Å) | 10.3826(6) | 11.1346(9) | 13.7226(7) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 98.643(6) | Not Reported |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | Not Reported | Not Reported | Not Reported |
| Z | Not Reported | Not Reported | 4 |
Table 2: Key Geometric and Hydrogen Bond Parameters
| Compound | Interaction | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|
| Compound 1 [12] | N2-H2A···O10 (intramolecular) | 0.85(3) | 2.03(3) | 2.667(4) | 131(3) |
| N2-H2B···O10 (intermolecular) | 0.85(3) | 1.99(3) | 2.832(3) | 173(3) | |
| Compound 2 [12] | N2-H2A···O10 (intramolecular) | 0.87(2) | 2.16(2) | 2.7785(19) | 127.8(17) |
| | N2-H2B···O10 (intermolecular) | 0.87(3) | 2.02(3) | 2.8750(19) | 169(2) |
D = Donor atom (N), H = Hydrogen, A = Acceptor atom (O)
A critical structural feature in many 2-aminothiophene derivatives is the presence of an intramolecular N-H···O=C hydrogen bond, which forms a six-membered planar ring and significantly influences the molecule's conformation.[10][11] Intermolecular hydrogen bonds also play a key role, often linking molecules into infinite chains within the crystal lattice.[10][11]
Experimental and Logical Workflow
The process of characterizing 2-aminothiophene derivatives follows a logical progression from chemical synthesis to detailed structural analysis. This workflow is essential for confirming the identity of the synthesized compound and understanding its structural properties.
Caption: Workflow from synthesis to structural elucidation of 2-aminothiophene derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. fiveable.me [fiveable.me]
- 9. youtube.com [youtube.com]
- 10. Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives | MDPI [mdpi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
"physical and chemical properties of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate"
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
2-Aminothiophene derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science. Their versatile biological activities and utility as synthetic intermediates make them a subject of continuous investigation. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and spectral characterization of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a representative molecule for the requested Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate.
Physicochemical Properties
The properties of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate are summarized below, offering insights into its general characteristics.
| Property | Value | Reference |
| Molecular Formula | C9H13NO2S | [1] |
| Molecular Weight | 199.26 g/mol | [1] |
| Appearance | Brown plates | [1] |
| Melting Point | Not explicitly stated for the dimethyl derivative, but related compounds have melting points in the range of 76-167 °C. For example, Ethyl 2-amino-4-methylthiophene-3-carboxylate has a melting point of 76–79°C.[2] | |
| Solubility | Soluble in ethanol.[1] |
Synthesis: The Gewald Reaction
The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.
General Reaction Scheme
The synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate proceeds via the Gewald reaction using 2-butanone, ethyl cyanoacetate, and sulfur.
Caption: Gewald reaction for the synthesis of the target compound.
Experimental Protocol
The following is a typical experimental protocol for the synthesis of 2-aminothiophene derivatives via the Gewald reaction.
Materials:
-
Appropriate ketone (e.g., 2-butanone for the dimethyl analogue)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Base catalyst (e.g., morpholine or diethylamine)
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
To a stirred mixture of the ketone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in a suitable solvent, slowly add the base catalyst (catalytic or stoichiometric amount) at room temperature or slightly elevated temperature (e.g., 35-40 °C).[3]
-
The reaction mixture is then heated and stirred for a specified period (e.g., 3 hours at 45 °C or reflux).[3][4]
-
Reaction progress can be monitored by thin-layer chromatography.[3]
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.[3][4]
-
The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from a suitable solvent like ethanol.[1][3][4]
References
The Discovery of Novel 2-Aminothiophene Compounds: A Technical Guide for Drug Development Professionals
Introduction: The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Its versatile structure has been a cornerstone in the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel 2-aminothiophene compounds, with a focus on their potential as anticancer and anti-inflammatory agents, as well as their role as modulators of key signaling pathways.
Quantitative Biological Activity
The therapeutic potential of novel 2-aminothiophene derivatives is underscored by their potent activity in various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected compounds against various cancer cell lines and in assays measuring anti-inflammatory effects.
Anticancer Activity
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| SB-44 | Prostate (PC-3) | Cytotoxicity | < 35 | - | - |
| SB-83 | Prostate (PC-3) | Cytotoxicity | < 35 | - | - |
| SB-200 | Prostate (PC-3) | Cytotoxicity | 15.38 - 34.04 | - | - |
| SB-44 | Cervical (HeLa) | Cytotoxicity | < 35 | - | - |
| SB-83 | Cervical (HeLa) | Cytotoxicity | < 35 | - | - |
| SB-200 | Cervical (HeLa) | Cytotoxicity | 15.38 - 34.04 | - | - |
| 6CN14 | Cervical (HeLa) | MTT Assay | More potent than Doxorubicin | Doxorubicin | Not specified |
| 7CN09 | Cervical (HeLa) | MTT Assay | More potent than Doxorubicin | Doxorubicin | Not specified |
| 6CN14 | Pancreatic (PANC-1) | MTT Assay | More potent than Doxorubicin | Doxorubicin | Not specified |
| 7CN09 | Pancreatic (PANC-1) | MTT Assay | More potent than Doxorubicin | Doxorubicin | Not specified |
| Compound 5 | Hepatocellular (HepG-2) | VEGFR-2 Inhibition | 0.59 | Sorafenib | Not specified |
| Compound 21 | Hepatocellular (HepG-2) | VEGFR-2 Inhibition | 1.29 | Sorafenib | Not specified |
Anti-inflammatory Activity
| Compound ID | Cell Line | Assay Type | IC50 (µM) |
| THBT 3a | RAW 264.7 | NO Inhibition | > 50% inhibition at 50 µM |
| THBT 3b | RAW 264.7 | NO Inhibition | > 50% inhibition at 50 µM |
| THBT 2a | RAW 264.7 | NO Inhibition | > 50% inhibition at 50 µM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are protocols for the synthesis of 2-aminothiophene compounds and for key biological assays used to evaluate their activity.
Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
The Gewald reaction is a multicomponent reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[1]
Materials:
-
α-Methylene carbonyl compound (e.g., cyclohexanone)
-
Active nitrile (e.g., malononitrile)
-
Elemental sulfur
-
Base (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
To a stirred solution of the α-methylene carbonyl compound (1 equivalent) and the active nitrile (1 equivalent) in the chosen solvent, add elemental sulfur (1.1 equivalents).
-
Add the base (2 equivalents) dropwise to the mixture. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4]
Materials:
-
Human cancer cell lines (e.g., HeLa, PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
2-Aminothiophene compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Treat the cells with various concentrations of the 2-aminothiophene compounds (e.g., 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24 or 48 hours.[2]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production
The Griess assay is used to measure nitrite levels in cell culture supernatants, which is an indicator of nitric oxide (NO) production by macrophages.[5][6]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
2-Aminothiophene compounds dissolved in DMSO
-
Griess reagent (equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL.[5]
-
Pre-treat the cells with various concentrations of the 2-aminothiophene compounds for 2 hours.[6]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[5][6]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.[5]
-
Add 100 µL of Griess reagent to each supernatant sample.[5]
-
Incubate the mixture at room temperature for 10 minutes, protected from light.[5]
-
Measure the absorbance at 540 nm using a microplate reader.[5]
-
Determine the nitrite concentration from a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which 2-aminothiophene compounds exert their biological effects is crucial for rational drug design and development. These compounds have been shown to modulate several key signaling pathways implicated in cancer and inflammation.
Gewald Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2-aminothiophene derivatives.
In Vitro Biological Evaluation Workflow
This diagram outlines the typical workflow for assessing the anticancer and anti-inflammatory activity of newly synthesized compounds.
NRF2 Signaling Pathway in Anti-inflammatory Action
Certain 2-aminothiophene derivatives exert their anti-inflammatory effects by activating the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway.[7][8] Under normal conditions, NRF2 is kept inactive in the cytoplasm by binding to KEAP1. Upon stimulation by 2-aminothiophene compounds, NRF2 is released from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of anti-inflammatory and cytoprotective genes.
VEGFR-2/AKT Signaling Pathway in Anticancer Action
Some 2-aminothiophene derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[9][10] By inhibiting VEGFR-2, these compounds can block downstream signaling through the PI3K/AKT pathway, thereby inhibiting cancer cell proliferation, survival, and migration.
Wnt/β-catenin Signaling Pathway Inhibition
The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers. Some heterocyclic compounds, including those with scaffolds similar to 2-aminothiophenes, have been investigated as inhibitors of this pathway.[11][12][13] These inhibitors can interfere with different components of the pathway, ultimately preventing the nuclear translocation of β-catenin and the transcription of target genes involved in cell proliferation.
GLP-1R Signaling and CREB Phosphorylation
2-Aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of the Glucagon-like peptide-1 receptor (GLP-1R).[1][14][15] By enhancing the effect of GLP-1, these PAMs can potentiate downstream signaling, including the phosphorylation of CREB (cAMP response element-binding protein), which is involved in insulin secretion.[16]
References
- 1. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. rsc.org [rsc.org]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
Initial Biological Screening of Substituted Thiophenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted thiophenes represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for a wide range of chemical modifications, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth overview of the initial biological screening of substituted thiophenes, focusing on their evaluation for antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols for key assays are provided, along with a curated summary of quantitative data to facilitate structure-activity relationship (SAR) studies.
Core Biological Activities and Screening Strategies
The thiophene scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological effects. The initial screening process typically involves a panel of in vitro assays designed to identify promising lead compounds for further development.
-
Antimicrobial Activity: Thiophene derivatives have been extensively investigated for their efficacy against a range of pathogenic bacteria and fungi.[1][2] The primary screening method for determining antimicrobial potential is the measurement of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3]
-
Anticancer Activity: The search for novel anticancer agents has led to the exploration of numerous thiophene-based compounds.[4] These derivatives have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms, including the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis.[4] The initial assessment of anticancer activity is typically performed using cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[5][6]
-
Anti-inflammatory Activity: Chronic inflammation is implicated in a multitude of diseases, and thiophene derivatives have emerged as potential anti-inflammatory agents.[7] A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the biosynthesis of pro-inflammatory mediators.[7][8] In vitro assays that measure the inhibition of these enzymes are crucial for the initial screening of thiophenes with anti-inflammatory potential.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for a selection of substituted thiophene derivatives, providing a basis for comparative analysis and SAR studies.
Table 1: Antimicrobial Activity of Substituted Thiophenes (Minimum Inhibitory Concentration - MIC)
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Thiophene 1 | Acinetobacter baumannii | 32 | |
| Thiophene 1 | Escherichia coli | 64 | |
| Thiophene 4 | Colistin-Resistant A. baumannii | 16 | [9] |
| Thiophene 4 | Colistin-Resistant E. coli | 8 | [9] |
| Thiophene 5 | Colistin-Resistant A. baumannii | 16 | [9] |
| Thiophene 5 | Colistin-Resistant E. coli | 32 | [9] |
| Thiophene 8 | Colistin-Resistant A. baumannii | 32 | [9] |
| Thiophene 8 | Colistin-Resistant E. coli | 32 | [9] |
| Compound S1 | Staphylococcus aureus | 0.81 (µM/ml) | [6][10] |
| Compound S1 | Bacillus subtilis | 0.81 (µM/ml) | [6][10] |
| Compound S1 | Escherichia coli | 0.81 (µM/ml) | [6][10] |
| Compound S1 | Salmonella typhi | 0.81 (µM/ml) | [6][10] |
| Compound S4 | Candida albicans | 0.91 (µM/ml) | [6][10] |
| Compound S4 | Aspergillus niger | 0.91 (µM/ml) | [6][10] |
Table 2: Anticancer Activity of Substituted Thiophenes (IC50 Values)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11b | MCF-7 (Breast) | 6.55 | [11] |
| Compound 11b | HCT-116 (Colon) | 8.20 | [11] |
| Compound 15 | MCF-7 (Breast) | 9.35 | [11] |
| Compound 15 | HCT-116 (Colon) | 8.76 | [11] |
| Compound 11a | MCF-7 (Breast) | 11.36 | [11] |
| Compound 11a | HCT-116 (Colon) | 10.82 | [11] |
| Compound 16 | MCF-7 (Breast) | 15.25 | [11] |
| Compound 16 | HCT-116 (Colon) | 17.75 | [11] |
| Compound 2b | Hep3B (Liver) | 5.46 | [12] |
| Compound 2d | Hep3B (Liver) | 8.85 | [12] |
| Compound 2e | Hep3B (Liver) | 12.58 | [12] |
| Compound 1312 | SGC-7901 (Gastric) | 0.34 | [13] |
| Compound 1312 | HT-29 (Colon) | 0.36 | [13] |
| Compound 1312 | EC-9706 (Esophageal) | 3.17 | [13] |
| Compound 5 | MCF-7 (Breast) | 7.30 | [14] |
| Compound 5 | HepG-2 (Liver) | 5.3 | [14] |
| Compound 8 | MCF-7 (Breast) | 4.13 | [14] |
| Compound 8 | HepG-2 (Liver) | 3.3 | [14] |
Table 3: Anti-inflammatory Activity of Substituted Thiophenes (COX/LOX Inhibition)
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Compound 4a | COX-2 | 0.31 - 1.40 | [15] |
| Compound 4j | COX-2 | 0.31 - 1.40 | [15] |
| Compound 4k | COX-2 | 0.31 - 1.40 | [15] |
| Compound 4q | COX-2 | 0.31 - 1.40 | [15] |
| Compound 21 | COX-2 | 0.67 | [7] |
| Compound 21 | LOX | 2.33 | [7] |
| Compound 29a-d | COX-2 | 0.31 - 1.40 | [7] |
| Compound 5b | COX-2 | 5.45 | [8] |
| Compound 5b | 5-LOX | 4.33 | [8] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro screening assays mentioned above.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism in a liquid medium.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the substituted thiophene derivatives in a suitable solvent (e.g., DMSO).
-
Bacterial/Fungal Strains: Use standardized cultures of the test microorganisms.
-
Growth Medium: Prepare appropriate liquid broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-Well Microtiter Plates: Sterile, flat-bottom plates.
2. Inoculum Preparation:
-
From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
3. Assay Procedure:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.
-
The last well in each row, containing only broth, serves as a growth control. A well with uninoculated broth serves as a sterility control.
-
Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum.
-
Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).
4. Determination of MIC:
-
The MIC is the lowest concentration of the test compound that shows no visible growth (turbidity) after incubation.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the substituted thiophene derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Screening: In Vitro COX/LOX Inhibition Assays
These assays measure the ability of a compound to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric):
1. Reagent Preparation:
-
Prepare the assay buffer, heme, and a fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
-
Reconstitute the COX-1 or COX-2 enzyme and the substrate (arachidonic acid).
2. Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and ADHP to each well.
-
Add the test compound (substituted thiophene) or a known inhibitor (positive control) to the appropriate wells.
-
Add the COX enzyme (either COX-1 or COX-2) to all wells except the background control.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation/emission wavelength appropriate for the probe (e.g., 530-540 nm / 585-595 nm) in a kinetic mode for a set period.
3. Data Analysis:
-
Calculate the rate of the reaction (slope of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme activity without an inhibitor.
-
The IC50 value can be calculated from the dose-response curve.
Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric):
1. Reagent Preparation:
-
Prepare a buffer solution (e.g., borate buffer, pH 9.0).
-
Prepare a solution of the substrate, linoleic acid.
-
Prepare a solution of the lipoxygenase enzyme.
2. Assay Procedure:
-
In a cuvette, mix the buffer, the test compound (substituted thiophene), and the enzyme solution.
-
Incubate the mixture for a short period.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
3. Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the uninhibited reaction.
-
Calculate the IC50 value from the dose-response curve.
Visualizing Screening Workflows and Cellular Mechanisms
The following diagrams, generated using the DOT language, illustrate a typical workflow for the initial biological screening of substituted thiophenes and a key signaling pathway affected by some anticancer thiophene derivatives.
Caption: A generalized workflow for the initial biological screening of substituted thiophenes.
Caption: Signaling pathway of tubulin polymerization inhibition by certain anticancer thiophenes.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. rr-asia.woah.org [rr-asia.woah.org]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 10. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Thienopyrimidines from Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural similarity to purine bases, such as adenine and guanine, allows them to interact with a variety of biological targets, including enzymes and receptors involved in cellular signaling pathways.[1][2] This has led to the development of thienopyrimidine derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]
Notably, several thienopyrimidine-based compounds have been investigated as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5] The thienopyrimidine scaffold serves as a versatile platform for the synthesis of targeted therapies.
These application notes provide a detailed protocol for the synthesis of a thieno[2,3-d]pyrimidine core structure starting from Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate. The synthesis involves a two-step process: cyclization to form the pyrimidinone ring, followed by chlorination to yield a key intermediate for further functionalization.
Experimental Protocols
Part 1: Synthesis of 5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one
This protocol describes the cyclization of this compound with formamide to yield the corresponding thieno[2,3-d]pyrimidin-4-one.
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) with an excess of formamide (e.g., 10-20 equivalents).[3]
-
Attach a reflux condenser and heat the mixture to reflux. The reaction temperature is typically high, around 180-200°C.
-
Maintain the reflux for a period of 1.5 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove residual formamide.
-
Dry the product, 5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one, in a vacuum oven.
Part 2: Synthesis of 4-chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine
This protocol details the chlorination of the thienopyrimidinone intermediate to produce the 4-chloro derivative, a versatile building block for further synthesis.
Materials:
-
5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Toluene or another suitable inert solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend 5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents). A few drops of DMF can be added as a catalyst.[6]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 110°C for POCl₃).
-
Maintain the reflux for 2 to 4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice in a beaker. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any remaining acid.
-
Dry the 4-chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine product under vacuum.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of thienopyrimidines. Please note that yields can vary based on the specific substrates and reaction conditions.
Table 1: Synthesis of 5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one
| Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Formamide | None | 1.5 - 4 | 180 - 200 | 75 - 90 |
Table 2: Synthesis of 4-chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine
| Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | POCl₃ | None | 2 - 4 | 110 | 80 - 95 |
Table 3: Biological Activity of Exemplary Thienopyrimidine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Target Kinase |
| Thienopyrimidine Derivative A[5] | MCF-7 (Breast) | 9.80 ± 0.93 | PI3Kα |
| Thienopyrimidine Derivative B[5] | A549 (Lung) | 11.30 ± 1.19 | PI3Kα |
| Thienopyrimidine Derivative C[7] | HT-29 (Colon) | 32.435 ± 5.5 | FLT3 |
Visualizations
Experimental Workflow
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]
- 6. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Anticancer Agents from Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of thiophene-based anticancer agents. Thiophene and its derivatives have emerged as a significant scaffold in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. Many thiophene-containing compounds exert their effects through various mechanisms, such as kinase inhibition and disruption of microtubule polymerization.[1][2] This document outlines key synthetic methodologies, presents quantitative data on the anticancer activity of selected derivatives, and illustrates the relevant biological pathways.
I. Synthetic Protocols
Two of the most common and versatile methods for the synthesis of polysubstituted thiophenes are the Gewald and Paal-Knorr syntheses.
Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a one-pot, multi-component reaction that provides an efficient route to highly functionalized 2-aminothiophenes.[3][4] This method is widely used for the synthesis of precursors to various biologically active molecules.
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol is adapted from the Gewald procedure for the synthesis of a key intermediate in the development of various anticancer agents.[5][6]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Sulfur (elemental)
-
Morpholine or Diethylamine (base)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and elemental sulfur (12 mmol, 1.2 eq) in ethanol (20-30 mL).
-
To this mixture, add a catalytic amount of a suitable base such as morpholine or diethylamine (1-2 mL).
-
Stir the reaction mixture at 40-50°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Workflow for Gewald Synthesis
Caption: General workflow for the Gewald synthesis of 2-aminothiophene derivatives.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for the preparation of thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.[7][8] This reaction is valuable for accessing a variety of substituted thiophenes.
Experimental Protocol: General Procedure for Paal-Knorr Thiophene Synthesis
This protocol provides a general guideline for the Paal-Knorr synthesis. The specific 1,4-dicarbonyl precursor and reaction conditions may be varied to obtain different thiophene derivatives.[9][10]
Materials:
-
1,4-Dicarbonyl compound (e.g., hexane-2,5-dione)
-
Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (sulfurizing agent)
-
Toluene or Dioxane (anhydrous solvent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve the 1,4-dicarbonyl compound (1.0 eq) in an anhydrous solvent such as toluene or dioxane.
-
Under a nitrogen atmosphere, add the sulfurizing agent (e.g., phosphorus pentasulfide, 0.5 eq) portion-wise to the stirred solution. Caution: The reaction can be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred ice-water mixture.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired thiophene derivative.
II. Data Presentation: Anticancer Activity of Thiophene Derivatives
The following tables summarize the in vitro anticancer activity of representative thiophene derivatives against various cancer cell lines. The activity is expressed as the half-maximal inhibitory concentration (IC₅₀).
Table 1: Anticancer Activity of Tetrahydrobenzo[b]thiophene Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | HCT116 (Colon) | 16 | [11] |
| HepG2 (Liver) | 6 | [11] | |
| MCF7 (Breast) | 12 | [11] | |
| 5 | HCT116 (Colon) | 10 | [11] |
| HepG2 (Liver) | 8 | [11] | |
| MCF7 (Breast) | 15 | [11] | |
| 12 | HCT116 (Colon) | 14 | [11] |
| HepG2 (Liver) | 9 | [11] | |
| MCF7 (Breast) | 11 | [11] | |
| NPs12a | LoVo (Colon) | 57.15 (µg/mL) | [12] |
| HCT-116 (Colon) | 60.35 (µg/mL) | [12] | |
| 3b | LoVo (Colon) | 81.50 (µg/mL) | [12] |
| HCT-116 (Colon) | 71.00 (µg/mL) | [12] |
Table 2: Anticancer Activity of 2-Aminothiophene-3-carboxylate and Carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 2 | MCF-7 (Breast) | 0.013 | [13] |
| MDA-MB-231 (Breast) | 0.056 | [13] | |
| Compound 3 | MCF-7 (Breast) | 0.023 | [13] |
| Compound 3a | A549 (Lung) | 5.988 | [14] |
| Compound 13 | Leukemia (RPMI-8226) | 0.08 | [15] |
| Compound 28 | HT29 (Colon) | 0.63 | [15] |
| HeLa (Cervical) | 6.05 | [15] | |
| A549 (Lung) | 8.64 | [15] | |
| Compound 9 | Leukemia | 3.51 (GI₅₀) | [15] |
| Prostate | 5.15 (GI₅₀) | [15] |
Table 3: Anticancer Activity of Thiophene-Based Kinase and Tubulin Inhibitors
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| Compound 5b (Estrone Derivative) | Pim-1 Kinase | High Activity | [16] |
| Compound 15d (Estrone Derivative) | Pim-1 Kinase | High Activity | [16] |
| Compound 17b (Estrone Derivative) | Pim-1 Kinase | High Activity | [16] |
| Thieno[2,3-d]pyrimidine 6b | c-Met Kinase | 0.0357 | [17] |
| Compound 5 (Thiophene/Thieno[2,3-d]pyrimidine) | FLT3 Kinase | 32.435 | [18] |
| MCF-7 (Breast) | 7.301 | [18] | |
| HepG-2 (Liver) | 5.3 | [18] | |
| Compound 8 (Thiophene/Thieno[2,3-d]pyrimidine) | MCF-7 (Breast) | 4.132 | [18] |
| HepG-2 (Liver) | 3.3 | [18] | |
| Compound 5b (Thiophenyl Hydrazone) | HT29 (Colon) | 2.61 | [19] |
| Tubulin Polymerization | 8.21 | [19] | |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Cancer Cell Growth | Subnanomolar | [20] |
III. Signaling Pathways and Mechanisms of Action
Thiophene derivatives exert their anticancer effects by targeting various cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that is often overexpressed in various cancers and plays a critical role in cell survival and proliferation. Thiophene derivatives have been developed as potent inhibitors of Pim-1 kinase.[16][21]
Caption: Inhibition of the Pim-1 kinase signaling pathway by thiophene derivatives.
Inhibition of c-Met Kinase Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are frequently dysregulated in cancer, promoting tumor growth, invasion, and metastasis. Several thiophene-based compounds have been identified as inhibitors of c-Met kinase.[22][23]
Caption: Thiophene derivatives as inhibitors of the c-Met signaling pathway.
Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Thiophene derivatives can interfere with microtubule dynamics by inhibiting the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[20][24]
Caption: Mechanism of action of thiophene derivatives as tubulin polymerization inhibitors.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal–Knorr synthesis of thiophene [quimicaorganica.org]
- 9. benchchem.com [benchchem.com]
- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 11. Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, and anti-proliferative, Pim-1 kinase inhibitors and molecular docking of thiophenes derived from estrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. New Approaches for the Synthesis of Fused Thiophene, Pyrazole, Pyran and Pyridine Derivatives with Anti-Proliferative Together with c-Met Kinase and Prostate Cancer Cell Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of new thiophene, pyrazole, isoxazole derivatives as antitumor, c-Met, tyrosine kinase and Pim-1 kinase inhibitors | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 24. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Applications of Ethyl 2-amino-4,5-disubstituted-thiophene-3-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct antimicrobial studies on Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate were not found in the reviewed literature. The following application notes and protocols are based on studies of structurally similar 2-aminothiophene derivatives, which serve as valuable surrogates for understanding potential applications and experimental design.
Introduction
2-Aminothiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiophene scaffold is a key component in several clinically used drugs. This document provides an overview of the antimicrobial applications of derivatives of ethyl 2-amino-4,5-disubstituted-thiophene-3-carboxylate, with a focus on their potential as antibacterial and antifungal agents. The provided protocols are based on established methodologies for evaluating the antimicrobial efficacy of these compounds.
Data Presentation: Antimicrobial Activity of Structurally Related Thiophene Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various ethyl 2-aminothiophene derivatives against a panel of pathogenic bacteria and fungi. This data is compiled from studies on compounds with substitutions at the 4 and 5 positions of the thiophene ring, providing insights into the structure-activity relationships (SAR) of this class of molecules.
| Compound ID | R4 Substituent | R5 Substituent | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivative A | Phenyl | H | Bacillus subtilis | >250 | Ampicillin | 125 |
| Derivative A | Phenyl | H | Staphylococcus aureus | 250 | Ampicillin | 125 |
| Derivative A | Phenyl | H | Escherichia coli | >250 | Ampicillin | 125 |
| Derivative A | Phenyl | H | Pseudomonas aeruginosa | >250 | Ampicillin | 250 |
| Derivative B | Phenyl | H | Bacillus subtilis | 125 | Streptomycin | 62.5 |
| Derivative B | Phenyl | H | Staphylococcus aureus | 250 | Streptomycin | 125 |
| Derivative B | Phenyl | H | Escherichia coli | 250 | Streptomycin | 125 |
| Derivative B | Phenyl | H | Pseudomonas aeruginosa | >250 | Streptomycin | 250 |
| Derivative 7b | Methyl | (E)-3-(dimethylamino)acryloyl | Staphylococcus aureus | 6.25 | Ampicillin | 6.25 |
| Derivative 7b | Methyl | (E)-3-(dimethylamino)acryloyl | Bacillus subtilis | 6.25 | Ampicillin | 6.25 |
| Derivative 7b | Methyl | (E)-3-(dimethylamino)acryloyl | Escherichia coli | 12.5 | Gentamicin | 6.25 |
| Derivative 7b | Methyl | (E)-3-(dimethylamino)acryloyl | Pseudomonas aeruginosa | 12.5 | Gentamicin | 6.25 |
| Derivative 8 | Methyl | Pyridine derivative | Staphylococcus aureus | 6.25 | Ampicillin | 6.25 |
| Derivative 8 | Methyl | Pyridine derivative | Bacillus subtilis | 6.25 | Ampicillin | 6.25 |
| Derivative 8 | Methyl | Pyridine derivative | Escherichia coli | 12.5 | Gentamicin | 6.25 |
| Derivative 8 | Methyl | Pyridine derivative | Pseudomonas aeruginosa | 12.5 | Gentamicin | 6.25 |
Note: Data for Derivatives A and B are from studies on ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives. Data for Derivatives 7b and 8 are from studies on derivatives of ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4,5-disubstituted-thiophene-3-carboxylates via Gewald Reaction
The Gewald reaction is a multicomponent condensation reaction that provides a versatile and efficient route for the synthesis of polysubstituted 2-aminothiophenes.
Materials:
-
An appropriate ketone (e.g., 3-pentanone for the target compound)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
A suitable base (e.g., diethylamine or morpholine)
-
Anhydrous ethanol or methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ketone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in anhydrous ethanol.
-
Add the basic catalyst (e.g., diethylamine, 0.5 equivalents) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified ethyl 2-amino-4,5-disubstituted-thiophene-3-carboxylate derivative.
Caption: Workflow for the Gewald synthesis of 2-aminothiophene derivatives.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the standard broth microdilution method for determining the MIC of the synthesized thiophene derivatives against various bacterial and fungal strains.[2]
Materials:
-
Synthesized thiophene derivatives
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Standard antimicrobial agents (e.g., Ampicillin, Gentamicin, Amphotericin B)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Dissolve the synthesized compounds in DMSO to a stock concentration of 10 mg/mL. Perform serial two-fold dilutions in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include wells with standard antimicrobial agents as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
References
- 1. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Anti-Inflammatory Drugs Using 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] Its derivatives have demonstrated a wide range of therapeutic potential, including antimicrobial, anticancer, and notably, anti-inflammatory properties.[1][4] The structural versatility of the 2-aminothiophene core allows for modifications that can modulate its interaction with key biological targets involved in inflammatory pathways.[5][6] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine and Tiaprofenic acid feature a thiophene ring, underscoring the scaffold's importance in this therapeutic area.[6][7][8]
These compounds primarily exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), and by modulating pro-inflammatory signaling pathways like NF-κB.[5][9][10] This document provides detailed protocols for the synthesis of 2-aminothiophene derivatives via the Gewald reaction, methodologies for in vitro and in vivo anti-inflammatory evaluation, and an overview of the key signaling pathways involved.
Synthesis of 2-Aminothiophene Derivatives
The Gewald reaction is a one-pot, multi-component reaction that is the most common and versatile method for synthesizing polysubstituted 2-aminothiophenes.[11][12] The reaction typically involves a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur, catalyzed by a base.[11][13]
Caption: General workflow for the synthesis and evaluation of 2-aminothiophene anti-inflammatory drug candidates.
General Protocol: Gewald Synthesis
This protocol is a generalized procedure based on common methodologies.[11][14]
Materials:
-
Carbonyl compound (e.g., cyclohexanone)
-
Active methylene nitrile (e.g., ethyl cyanoacetate)
-
Elemental sulfur
-
Base catalyst (e.g., morpholine or diethylamine)
-
Solvent (e.g., ethanol or DMF)
-
Ice bath
-
Stir plate and magnetic stir bar
-
Rotary evaporator
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of the carbonyl compound, the active methylene nitrile, and elemental sulfur in a suitable solvent like ethanol.
-
Cool the mixture in an ice bath to manage the initial exothermic reaction.
-
Add the base catalyst (e.g., morpholine) dropwise while stirring. The amount is typically also equimolar.
-
After the initial exothermic phase subsides, remove the ice bath and allow the mixture to stir at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion (typically 1-2 hours).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the solvent.
-
The crude product can be purified by extraction with a suitable solvent (like diethyl ether) or by recrystallization from a solvent such as ethanol.[7][15]
Example Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester[14]
Procedure:
-
A mixture of ethyl cyanoacetate (3.1 mL, 29.0 mmol), cyclohexanone (3 mL, 29.0 mmol), sulfur (0.93 g, 29 mmol), and ethanol (26 mL) is prepared in a flask.[14]
-
Morpholine (2.52 mL, 29 mmol) is added to the mixture, which is then stirred at room temperature.[14]
-
The reaction is exothermic and should be managed by stirring on an ice bath.[14]
-
After 1 hour of continuous stirring, the reaction is considered complete.[14]
-
The reaction mixture is evaporated and the resulting residue is extracted with ether to yield the final product.[14]
In Vitro Anti-Inflammatory Assays
COX-2 / 5-LOX Inhibition Assays
Many 2-aminothiophene derivatives are designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) to block the production of prostaglandins and leukotrienes, respectively.[5][16][17][18][19]
Protocol: General Enzyme Inhibition Assay
-
Source: Use commercially available human recombinant COX-2 or 5-LOX enzymes.
-
Incubation: Pre-incubate the enzyme in a suitable buffer with the test compound (dissolved in DMSO) at various concentrations for a specified time (e.g., 15 minutes at room temperature).
-
Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).
-
Detection: Measure the product formation. For COX-2, this can be the measurement of Prostaglandin E2 (PGE2) using an Enzyme Immunoassay (EIA) kit. For 5-LOX, leukotriene formation can be measured.
-
Calculation: Compare the results to a positive control (e.g., celecoxib for COX-2) and a vehicle control (DMSO). Calculate the concentration that causes 50% inhibition (IC50).
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[9][10]
Cell Line: RAW 264.7 murine macrophages.[9][10]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the 2-aminothiophene test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include a vehicle control (DMSO) and an unstimulated control.
-
Griess Assay: After incubation, collect 50 µL of the cell culture supernatant.[10]
-
Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
Pro-Inflammatory Cytokine Inhibition Assay (TNF-α, IL-6)
This assay determines if the test compounds can reduce the secretion of key pro-inflammatory cytokines.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production assay (Section 3.2).
-
Supernatant Collection: After the 24-hour stimulation period, collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[20]
-
Calculation: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
Cell Viability Assay (e.g., MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[9]
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with the test compounds at the same concentrations and for the same duration as the anti-inflammatory assays.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Compounds should be non-toxic at the concentrations where they show anti-inflammatory activity.[9]
In Vivo Anti-Inflammatory Assays
A common model to test in vivo efficacy is the LPS-induced systemic inflammation model in mice.
Protocol: LPS-Induced TNF-α Production in Mice [20]
-
Animals: Use a suitable mouse strain (e.g., Balb/c).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide animals into groups: Vehicle Control, LPS Control, and LPS + Test Compound groups (at various doses).
-
Administration: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) 1 hour prior to the inflammatory challenge.
-
LPS Challenge: Inject LPS intraperitoneally to induce a systemic inflammatory response.
-
Blood Collection: At a peak response time (e.g., 90 minutes post-LPS injection), collect blood samples via cardiac puncture or another appropriate method.
-
Serum Analysis: Separate serum and measure the levels of TNF-α or other cytokines using ELISA.
-
Analysis: Compare the cytokine levels in the compound-treated groups to the LPS control group to determine the percentage of inhibition.
Mechanism of Action & Signaling Pathways
2-aminothiophenes often target multiple nodes within the inflammatory signaling network. The primary mechanisms involve the inhibition of the arachidonic acid cascade and the NF-κB signaling pathway.
Caption: Inhibition of COX-2 and 5-LOX enzymes in the arachidonic acid pathway by 2-aminothiophenes.
Caption: Inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.
Some 2-aminothiophene derivatives have been shown to activate the NRF2 pathway, which is a key regulator of antioxidant responses and also suppresses inflammation.[9][10] This activation can lead to the downregulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (PGE2, COX-2, NF-κB).[9][10]
Data Presentation
The following tables summarize representative quantitative data for the anti-inflammatory activity of various 2-aminothiophene analogs.
Table 1: In Vitro Anti-inflammatory Activity of Selected 2-Aminothiophene Analogs
| Compound | Assay | Target/Cell Line | Result (IC50 / % Inhibition) | Reference |
|---|---|---|---|---|
| Compound 1 | Anti-inflammatory | Human Neutrophils | IC50: 121.47 µM | [14][21] |
| Compound 2 | Anti-inflammatory | Human Neutrophils | IC50: 412 µM | [14] |
| Compound 5 | Anti-inflammatory | Human Neutrophils | IC50: 422 µM | [14][21] |
| THBT 2a | NO Production | LPS-stimulated RAW 264.7 | 78.04 ± 2.86 % inhibition @ 50 µM | [10] |
| THBT 3a | NO Production | LPS-stimulated RAW 264.7 | 87.07 ± 1.22 % inhibition @ 50 µM | [10] |
| THBT 3b | NO Production | LPS-stimulated RAW 264.7 | 80.39 ± 5.89 % inhibition @ 50 µM | [10] |
| Sulforaphane (Ref) | NO Production | LPS-stimulated RAW 264.7 | 91.57 % inhibition @ 10 µM |[10] |
Table 2: Activity of Tetrahydro[b]benzothiophene Derivatives as Selective COX-2 Inhibitors
| Compound | COX-2 Inhibition | Reference |
|---|
| Compound 29a-d | IC50: 0.31–1.40 µM |[5] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution.
Conclusion
2-aminothiophenes represent a highly valuable and "privileged" scaffold for the development of novel anti-inflammatory agents.[3][12] Their synthetic accessibility via the robust Gewald reaction allows for the creation of diverse chemical libraries amenable to structure-activity relationship (SAR) studies. The ability of these compounds to target key inflammatory pathways, including dual inhibition of COX-2 and 5-LOX and modulation of the NF-κB and NRF2 pathways, highlights their potential for creating more effective and safer anti-inflammatory drugs. The protocols and data presented herein provide a foundational guide for researchers aiming to explore and advance this promising class of compounds in drug discovery.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. ijpbs.com [ijpbs.com]
- 3. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orofacial antinociceptive effect of a novel 2-amino-thiophene derivative and its possible targets of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The following methods have been compiled from literature precedents for structurally similar aminothiophene derivatives and are intended to serve as a robust starting point for process development and optimization.
Data Summary of Purification Methods
The selection of an appropriate purification strategy is critical for obtaining high-purity this compound. Below is a summary of commonly employed techniques for analogous compounds, providing a comparative overview of their effectiveness.
| Purification Method | Matrix/Solvent System | Compound | Yield | Purity | Reference |
| Column Chromatography | Silica Gel (100-200 mesh), Hexane/Ethyl Acetate (7:3) | Ethyl 2-amino-4-methylthiophene-3-carboxylate | 85% (overall synthesis) | Not explicitly stated | [1] |
| Recrystallization | Ethanol | Various Methyl- and Ethyl-2-aminothiophene-3-carboxylates | 70-85% (overall synthesis) | Not explicitly stated | [2] |
| Recrystallization | Ethanol | Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | 52% (overall synthesis) | Not explicitly stated | [3] |
| Recrystallization | Ethanol | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Not explicitly stated | High (suitable for X-ray crystallography) | [4] |
Note: The yields presented typically represent the overall yield of the synthesis including purification, not the isolated yield of the purification step itself. Purity is often confirmed by melting point, NMR, and elemental analysis.
Experimental Protocols
The following protocols are detailed methodologies for the purification of the target compound based on established procedures for its analogs.
Protocol 1: Silica Gel Column Chromatography
This method is effective for removing polar and non-polar impurities. The following protocol is adapted from the purification of Ethyl 2-amino-4-methylthiophene-3-carboxylate.[1]
Materials:
-
Crude this compound
-
Silica Gel (100-200 mesh)
-
n-Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Glass column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (hexane/ethyl acetate 7:3) or a stronger solvent like dichloromethane. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel, dry it, and then carefully load the dried silica onto the top of the column bed.
-
Elution: Begin elution with the mobile phase, a 7:3 mixture of hexane and ethyl acetate.
-
Fraction Collection: Collect fractions in appropriately sized tubes.
-
Monitoring: Monitor the separation by TLC, spotting the collected fractions against the crude starting material and a pure standard if available. Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization from Ethanol
Recrystallization is a widely used technique for purifying solid compounds. This protocol is based on the purification of various 2-aminothiophene derivatives.[2][3][4]
Materials:
-
Crude this compound
-
Ethanol (absolute or 95%)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of ethanol.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
Crystallization Induction: If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Chilling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Visualized Workflows
The following diagrams illustrate the logical flow of the purification protocols described above.
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
References
Application Note: Derivatization of the Amino Group in Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the chemical derivatization of the primary amino group of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate. This versatile building block, synthesized via the Gewald reaction, serves as a crucial precursor for a wide range of heterocyclic compounds. The nucleophilic nature of the 2-amino group allows for various transformations, including cyclocondensation reactions to form fused ring systems like thieno[2,3-d]pyrimidines, acylation to yield amides, and reactions with isocyanates or isothiocyanates to produce urea and thiourea derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This note outlines key synthetic pathways, provides detailed experimental protocols, and presents quantitative data for the synthesis of representative derivatives.
Key Derivatization Pathways
The 2-amino group on the thiophene ring is the primary site for chemical modification. Its reactivity is central to constructing more complex molecules. The principal derivatization strategies include:
-
Cyclocondensation Reactions: The most common derivatization involves the reaction of the amino group and the adjacent ester to form fused thieno[2,3-d]pyrimidine systems. These are synthesized by reacting the parent compound with various C1 or N-C=O/S synthons like formamide, urea, thiourea, or isothiocyanates.[1][2][3]
-
Formation of Urea and Thiourea Derivatives: Direct reaction of the amino group with substituted isocyanates or isothiocyanates provides a straightforward method to synthesize novel urea and thiourea derivatives.[4][5] These reactions are typically efficient and proceed under mild conditions.
-
Acylation Reactions: Standard acylation using acyl chlorides or anhydrides converts the amino group into the corresponding amide. These amides can be final products or intermediates for further cyclization reactions.[6]
-
Schiff Base Formation: Condensation with various aldehydes or ketones yields Schiff bases (imines), which can be used in subsequent synthetic steps or evaluated for biological activity.[7][8]
References
- 1. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijacskros.com [ijacskros.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. ijpbs.com [ijpbs.com]
Application Notes and Protocols: Synthesis of Azo Dyes Using Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes using Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate as a key precursor. This document outlines the synthesis of the diazonium salt from the aforementioned thiophene derivative and its subsequent coupling with various aromatic compounds to produce a range of vibrant azo dyes. These dyes have potential applications in various fields, including textiles, coatings, and as functional materials.[1][2]
Introduction
2-Aminothiophene derivatives are versatile intermediates in the synthesis of a wide array of dyes and pharmacologically active compounds.[3] The title compound, this compound, serves as an excellent diazo component due to the presence of the reactive primary amino group. The general strategy for the synthesis of azo dyes from this precursor involves two main steps: diazotization of the 2-aminothiophene derivative and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.
The synthesis of disperse dyes from analogous compounds, such as 2-amino-3-carbethoxy-4,5-dimethylthiophene, has been previously reported, indicating the suitability of this class of compounds for dye synthesis.[4] The resulting dyes are often applied to synthetic fibers like polyester and nylon, exhibiting good coloration and fastness properties.[4]
General Reaction Scheme
The overall synthesis can be depicted as a two-step process:
-
Diazotization: The primary aromatic amine on the thiophene ring is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).
-
Azo Coupling: The highly reactive diazonium salt is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol, naphthol, or an aromatic amine, to form the azo dye.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of azo dyes from this compound. These protocols can be adapted for various coupling components.
Protocol 1: Diazotization of this compound
-
In a 100 mL beaker, dissolve a specific amount (e.g., 0.01 mol) of this compound in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in water (5 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.
-
Continue stirring the mixture for an additional 30 minutes at the same temperature to ensure complete diazotization. The resulting solution contains the diazonium salt and is used immediately in the next step.
Protocol 2: Azo Coupling with Phenol (as an example of a coupling component)
-
In a 250 mL beaker, dissolve phenol (0.94 g, 0.01 mol) in a 10% aqueous solution of sodium hydroxide (10 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold phenol solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.
-
Adjust the pH of the reaction mixture to be slightly acidic (pH 5-6) using dilute acetic acid to ensure complete precipitation of the dye.
-
Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the synthesized dye in a vacuum oven at 60 °C.
Data Presentation
The following table summarizes the expected color and spectral data for azo dyes synthesized from this compound and various coupling components, based on data from analogous thiophene-based azo dyes.
| Coupling Component | Expected Color | Expected λmax (nm) in DMF |
| Phenol | Yellow-Orange | 450 - 490 |
| 2-Naphthol | Red-Brown | 500 - 540 |
| N,N-dimethylaniline | Red | 480 - 520 |
| Resorcinol | Orange-Red | 470 - 510 |
| Salicylic Acid | Yellow | 430 - 470 |
Note: The exact λmax values will vary depending on the solvent and the specific structure of the dye.
Table of Fastness Properties (Expected)
The fastness properties of the synthesized dyes on polyester fabric are expected to be in the following range, based on similar thiophene-based disperse dyes.
| Fastness Property | Expected Rating (out of 5) |
| Light Fastness | 3-4 |
| Wash Fastness | 4-5 |
| Rubbing Fastness (Dry) | 4-5 |
| Rubbing Fastness (Wet) | 4 |
| Perspiration Fastness | 4-5 |
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of an azo dye from this compound.
Caption: General workflow for the synthesis of azo dyes.
Characterization of Synthesized Dyes
The structure and purity of the synthesized azo dyes should be confirmed using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching vibration of the azo group (typically around 1400-1500 cm⁻¹), C=O of the ester, and N-H and O-H stretching vibrations where applicable.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure of the dye.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent (e.g., DMF or ethanol), which is indicative of its color.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.
Applications and Future Perspectives
Azo dyes derived from this compound are expected to be valuable as disperse dyes for synthetic fibers.[4] The variation in coupling components allows for the synthesis of a wide palette of colors. Further research can focus on the biological activities of these novel azo compounds, as heterocyclic azo dyes have shown promise in various pharmacological applications.[5] Additionally, the introduction of different functional groups on the thiophene ring or the coupling component can be explored to fine-tune the color, fastness properties, and other functional characteristics of the dyes.
References
Application of Substituted Thiophenes in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a crucial scaffold in the development of novel agrochemicals.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[3][4][5] The unique electronic and structural characteristics of the thiophene ring allow for diverse functionalization, enabling the fine-tuning of a molecule's efficacy, stability, and selectivity.[3][6] This document provides detailed application notes on promising substituted thiophenes in agrochemical research, complete with quantitative data, experimental protocols, and visual diagrams to guide researchers in this field.
Fungicidal Applications
Substituted thiophenes have emerged as a promising class of fungicides, with several derivatives showing high efficacy against various plant pathogens.
Quantitative Data for Thiophene-Based Fungicides
| Compound Class | Specific Derivative Example | Target Pathogen | Efficacy Data | Reference Compound | Efficacy Data (Reference) |
| N-(thiophen-2-yl) Nicotinamide | Compound 4f (structure in protocol) | Pseudoperonospora cubensis (Cucumber Downy Mildew) | EC50 = 1.96 mg/L | Diflumetorim | EC50 = 21.44 mg/L |
| N-(thiophen-2-yl) Nicotinamide | Compound 4a (structure in protocol) | Pseudoperonospora cubensis (Cucumber Downy Mildew) | EC50 = 4.69 mg/L | Flumorph | EC50 = 7.55 mg/L |
| Thiophene/Furan-1,3,4-Oxadiazole Carboxamide | Compound 4i | Sclerotinia sclerotiorum | EC50 = 0.140 ± 0.034 mg/L | Boscalid | EC50 = 0.645 ± 0.023 mg/L |
| Thiophene/Furan-1,3,4-Oxadiazole Carboxamide | Compound 4g | Sclerotinia sclerotiorum | IC50 = 1.01 ± 0.21 µM (SDH inhibition) | Boscalid | IC50 = 3.51 ± 2.02 µM (SDH inhibition) |
| Thiophene/Furan-1,3,4-Oxadiazole Carboxamide | Compound 4i | Sclerotinia sclerotiorum | IC50 = 4.53 ± 0.19 µM (SDH inhibition) | Boscalid | IC50 = 3.51 ± 2.02 µM (SDH inhibition) |
Experimental Protocols
1. Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives [7]
This protocol describes a general two-step synthesis for N-(thiophen-2-yl) nicotinamide derivatives.
-
Step 1: Acyl Chloride Formation: A substituted nicotinic acid (1) is reacted with oxalyl chloride to form the corresponding acyl chloride (2).
-
Step 2: Acylation: The substituted thiophen-2-amine (3) is acylated with the acyl chloride (2) under basic conditions to yield the final N-(thiophen-2-yl) nicotinamide derivatives (4a-4s).
Caption: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives.
2. In Vivo Fungicidal Activity Assay against Cucumber Downy Mildew (Pseudoperonospora cubensis) [7]
-
Plant Cultivation: Cucumber plants (Cucumis sativus L. cv. Jinyan No. 4) are grown in a greenhouse at 20-24°C until the two-leaf stage.
-
Compound Preparation: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted with distilled water containing a surfactant to the desired concentrations.
-
Inoculation and Treatment: The cucumber plants are inoculated with a spore suspension of P. cubensis. After incubation in a moist chamber for 24 hours, the plants are sprayed with the prepared compound solutions.
-
Evaluation: The treated plants are kept in the greenhouse for 7-9 days. The disease index is then calculated based on the percentage of leaf area showing disease symptoms. The EC50 value (the concentration that inhibits 50% of the disease development) is determined.
Insecticidal Applications
Substituted thiophenes also serve as key building blocks for a new generation of insecticides.
Quantitative Data for Thiophene-Based Insecticides
Dow AgroSciences has been developing a family of 2,6-dihaloaryl 1,2,4-triazole insecticides that incorporate a halogenated thiophene moiety.[8][9] These compounds, such as XR-693 and XR-906, have shown selective activity against aphids, mites, and whiteflies with low mammalian toxicity.[8][9]
| Compound Class | Target Pests | Key Feature |
| 2,6-dihaloaryl 1,2,4-triazoles (e.g., XR-693, XR-906) | Aphids, mites, whiteflies | Broad-spectrum control of chewing and sap-feeding pests |
Experimental Protocols
1. Synthesis of Halogenated 2-Thiophenecarboxylic Acid Derivatives [9]
These halogenated thiophenes are crucial intermediates for the synthesis of 1,2,4-triazole insecticides.
-
Bromination/Debromination: A one-pot bromination/debromination of 3-methylthiophene yields 2,4-dibromo-3-methylthiophene.
-
Carboxylic Acid Introduction: The carboxylic acid functionality is introduced via either a Grignard reaction followed by carbonation with CO2 or a palladium-catalyzed carbonylation under CO pressure.
-
Acyl Chloride Formation: The resulting thiophenecarboxylic acid is converted to the corresponding acyl chloride using thionyl chloride (SOCl2).
Caption: Synthesis of Halogenated Thiophene Intermediates.
Herbicidal Applications
Research into thiophene-derived aminophosphonates has revealed their potential as soil-applied herbicides, particularly against dicotyledonous weeds.[10][11]
Quantitative Data for Thiophene-Based Herbicides
| Compound Class | Specific Derivative Example | Target Weed | Efficacy Data |
| Thiophene-derived aminophosphonates | Benzyl derivative 2g | Raphanus sativus (radish) | EC50 = 379.7 mg/kg s.d.w. |
| Thiophene-derived aminophosphonates | Benzyl derivative 2g | Galinsoga parviflora | EC50 = 227 mg/kg s.d.w. |
| Thiophene-derived aminophosphonates | Benzyl derivative 2g | Chenopodium album | EC50 = 452.3 mg/kg s.d.w. |
| Thiophene-derived aminophosphonates | N-(2-methylphenyl)amino-(2-thienyl)methylphosphonate (2a) | Chenopodium album | Efficiently kills the weed |
s.d.w. = soil dry weight
Experimental Protocols
1. Synthesis of Thiophene-Derived Aminophosphonates [10][11]
The synthesis is achieved through an aza-Pudovik reaction.
-
Imine Formation: An amine is reacted with thiophene-2-carboxaldehyde in the presence of a dehydrating agent (e.g., magnesium sulfate) to form the corresponding aldimine.
-
Aza-Pudovik Reaction: Dimethyl phosphite is added to the azomethine bond of the aldimine to yield the aminophosphonate product.
2. Phytotoxicity Test for Herbicidal Application (Adapted from OECD 208 Guideline) [11]
-
Test Species: The evaluation is performed on target weed species such as Galinsoga parviflora, Rumex acetosa, and Chenopodium album.
-
Soil Treatment: The synthesized aminophosphonates are applied to the soil at various concentrations.
-
Planting and Growth: Seeds of the test species are sown in the treated soil and allowed to grow under controlled conditions.
-
Evaluation: The phytotoxic effects are evaluated by measuring parameters such as germination rate, plant height, and biomass. The EC50 value, representing the concentration causing a 50% reduction in a given parameter, is calculated.
Caption: Workflow for Phytotoxicity Testing of Herbicides.
Conclusion
Substituted thiophenes represent a versatile and promising platform for the discovery of novel agrochemicals. The ability to introduce a wide range of substituents onto the thiophene ring allows for the optimization of biological activity against fungi, insects, and weeds. The protocols and data presented here provide a valuable resource for researchers aiming to design, synthesize, and evaluate the next generation of thiophene-based crop protection agents. Further exploration of structure-activity relationships will be crucial in developing compounds with enhanced efficacy, improved safety profiles, and novel modes of action to address the ongoing challenges in agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. nbinno.com [nbinno.com]
- 4. longdom.org [longdom.org]
- 5. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 6. nbinno.com [nbinno.com]
- 7. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate via the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The most common and established method is the Gewald reaction, a one-pot, multi-component reaction.[1][2] This reaction involves the condensation of a ketone (2-butanone), an active methylene compound (ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2]
Q2: What are the typical starting materials for this specific synthesis?
To synthesize this compound, the required starting materials are:
-
2-Butanone (also known as methyl ethyl ketone, MEK)
-
Ethyl 2-cyanoacetate
-
Elemental Sulfur
-
A basic catalyst (e.g., morpholine, piperidine, triethylamine, or diethylamine)[3][4]
-
A suitable solvent (e.g., ethanol, methanol, or DMF)
Q3: What is the general mechanism of the Gewald reaction?
The reaction proceeds in three main stages:
-
Knoevenagel-Cope Condensation: A base-catalyzed condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[5]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile.
-
Cyclization and Tautomerization: The intermediate undergoes cyclization and tautomerization to form the final 2-aminothiophene product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: The choice of base is critical. For ketones like 2-butanone, secondary amines like morpholine or piperidine are often effective. Consider screening different bases to find the optimal one for your specific conditions.[3] - Water Removal: This condensation step produces water, which can inhibit the reaction. While not always necessary for small-scale reactions, for larger scales or if yields are consistently low, consider using a Dean-Stark apparatus. |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally recommended to enhance the solubility and reactivity of sulfur.[5] - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve the reactivity of sulfur. However, excessive heat can lead to the formation of byproducts.[5] |
| Steric Hindrance | - While less of a concern with 2-butanone, for more sterically hindered ketones, a two-step procedure might be more effective. This involves first isolating the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation and then reacting it with sulfur and base in a separate step.[6] |
| Incorrect Stoichiometry | - Ensure all starting materials are pure and dry. - Accurately measure all reagents according to the chosen protocol. |
Issue 2: Presence of Significant Byproducts
| Possible Byproduct | Mitigation Strategies |
| Unreacted Starting Materials | - Increase the reaction time. - Optimize the reaction temperature. - Consider using a more effective catalyst. |
| Knoevenagel-Cope Intermediate | - Ensure sufficient sulfur is present. - Optimize reaction conditions (temperature, base) to favor the cyclization step. |
| Dimerization or Polymerization of Intermediates | - Adjust the concentration of reactants. - Modify the rate of addition of reagents. - Change the solvent. |
Issue 3: Difficulty in Product Purification
| Purification Challenge | Recommended Strategy |
| Isolating a solid product from the reaction mixture | - Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[4] |
| Product is an oil or difficult to recrystallize | - Column Chromatography: Silica gel column chromatography can be employed. A common eluent system is a gradient of ethyl acetate in hexanes. |
| Presence of inorganic salts or polar impurities | - Washing: Wash the crude product with water to remove inorganic salts and some polar impurities. A subsequent wash with a non-polar solvent like hexanes can help remove non-polar byproducts. |
Data Presentation
Table 1: Effect of Base on Gewald Reaction Yield (General Observations)
| Base | Typical Yield Range | Notes |
| Morpholine | 70-85%[4] | Often a good first choice, generally provides high yields.[4] |
| Piperidine | Good to High | Also a commonly used and effective secondary amine base. |
| Triethylamine | Moderate to High | A tertiary amine that can also be effective. |
| Diethylamine | 52% (for a similar compound)[2] | Can be used, but yields may vary depending on the substrates.[2] |
| L-Proline | Up to 84% (for various substrates)[7] | A greener and cost-effective catalyst option.[7] |
Table 2: Typical Reaction Conditions
| Parameter | Recommended Range/Value |
| Temperature | 35-60 °C[4] |
| Reaction Time | 3 hours[4] |
| Solvent | Methanol, Ethanol, or DMF |
| Stoichiometry (Ketone:Cyanoacetate:Sulfur) | 1:1:1 (molar ratio) |
Experimental Protocols
General One-Pot Synthesis Protocol
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-butanone (0.05 mol), ethyl 2-cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol).
-
Add a suitable solvent, such as methanol or ethanol (30-50 mL).
-
With stirring, slowly add the base (e.g., morpholine, 5 mL) over a period of 30 minutes, maintaining the temperature between 35-40 °C.[4]
-
After the addition of the base, stir the reaction mixture at a slightly elevated temperature (e.g., 45-50 °C) for 3 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product can be collected by filtration and washed with cold ethanol.[4]
-
The crude product can be further purified by recrystallization from ethanol.[4]
Visualizations
Caption: Workflow for the Gewald synthesis of the target compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
Gewald Reaction Technical Support Center: Optimizing Polysubstituted Thiophene Synthesis
Welcome to the technical support center for the Gewald reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the synthesis of polysubstituted thiophenes.
Troubleshooting Guide
This guide addresses common issues encountered during the Gewald reaction in a question-and-answer format, offering specific solutions to improve reaction outcomes.
Q1: My Gewald reaction is resulting in a low yield or no product at all. What are the primary factors I should investigate?
A1: Low or no yield in a Gewald reaction can stem from several factors throughout the reaction's three main stages: Knoevenagel condensation, sulfur addition, and cyclization.[1][2] A systematic approach to troubleshooting is recommended.
-
Inefficient Initial Condensation: The initial base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is critical.[1][3] You can verify this step by running a small-scale reaction without sulfur and monitoring the formation of the α,β-unsaturated nitrile intermediate using TLC or LC-MS.[1] If the condensation is inefficient, consider the following:
-
Base Selection: The choice of base is crucial. Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine are commonly used.[3] Morpholine is often highly effective as it can also dissolve sulfur.[1] For less reactive ketones, a stronger base may be necessary.[3]
-
Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[3]
-
-
Poor Sulfur Solubility or Reactivity: The solubility and reactivity of elemental sulfur can significantly impact the reaction.
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance sulfur's solubility and reactivity.[1][3]
-
Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can improve the rate of sulfur addition and cyclization.[1][3] However, excessive heat can lead to the formation of side products.[1] A temperature screening is advisable to find the optimal condition for your specific substrates.[1]
-
-
Incorrect Stoichiometry: Ensure that all reagents are accurately measured and that the starting materials are pure and dry.[3]
Q2: I've confirmed the initial condensation is working, but the overall yield of the 2-aminothiophene is still poor. What should I investigate next?
A2: If the Knoevenagel condensation is proceeding as expected, issues with the sulfur addition and cyclization steps are likely the cause of low yield.[1]
-
Suboptimal Temperature: The reaction temperature influences the rate of both sulfur addition and cyclization.[1] Some reactions proceed at room temperature, while others require heating.[1] It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimum for your specific substrates.[1]
-
Incorrect Solvent: The polarity of the solvent can significantly affect the reaction. Polar solvents such as ethanol, methanol, or DMF are commonly used because they can facilitate the condensation of intermediates with sulfur.[1] The solubility of elemental sulfur in the chosen solvent is also a critical factor.[1]
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield.[1][4] The formation of this dimer is highly dependent on the reaction conditions.[1][4] Adjusting the temperature or the rate of reagent addition may help minimize this side reaction.[1]
Q3: I am observing significant byproduct formation, which is complicating the purification of my desired polysubstituted thiophene. What are these byproducts and how can I minimize them?
A3: Byproduct formation is a common issue. Identifying the byproducts can provide insight into how to adjust the reaction conditions.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds. To address this, you can try increasing the reaction time, optimizing the temperature, or considering a more effective catalyst.[3]
-
Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile intermediate indicates that the sulfur addition and cyclization steps are slow. Ensure that sufficient sulfur is present and that the reaction conditions (temperature and base) are suitable for cyclization.[3]
-
Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization. To mitigate this, you can adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[3][4]
Q4: I am working with a sterically hindered ketone and getting very low yields. Are there alternative protocols for such challenging substrates?
A4: Sterically hindered ketones are known to be challenging substrates for the one-pot Gewald reaction.
-
Two-Step Procedure: A two-step approach can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react it with sulfur and a base.[3][5]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction?
A1: The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[3][6] The generally accepted mechanism proceeds in three main stages:
-
Knoevenagel Condensation: A base-catalyzed condensation between a ketone or aldehyde and an active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][7]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. This step is believed to be promoted by the base.[1][3]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[1][7]
Q2: How does the choice of base influence the reaction?
A2: The base plays a critical role in the Gewald reaction. It catalyzes the initial Knoevenagel condensation and is also thought to activate the elemental sulfur for addition to the α,β-unsaturated nitrile.[1][3] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines like triethylamine.[3][4] The optimal base is often substrate-dependent.[1]
Q3: Can the Gewald reaction be performed under solvent-free conditions?
A3: Yes, solvent-free Gewald reactions have been successfully conducted, often utilizing high-speed ball milling or heating in a conventional oven.[8] These methods are considered a greener approach and can simplify the workup procedure.[1]
Q4: What is the effect of different solvents on the reaction?
A4: The choice of solvent can significantly impact the reaction outcome. Polar solvents generally favor the reaction.[1] A study using a piperidinium borate catalyst found that a 9:1 mixture of ethanol and water provided the best results in their system.[9]
Q5: What are the common purification techniques for polysubstituted thiophenes?
A5: The purification of 2-aminothiophenes typically involves recrystallization or column chromatography.[1][3]
-
Recrystallization: This is often the most effective method for purifying solid products. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[3]
-
Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a suitable method. A common eluent system is a gradient of ethyl acetate in hexanes.[3]
-
Washing: Washing the crude product with water can help remove inorganic salts and other polar impurities.[3]
Data Presentation
Table 1: Influence of Base on Gewald Reaction Yield
| Carbonyl Compound | Active Methylene | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Malononitrile | Pyrrolidinium borate | EtOH/H₂O (9:1) | 100 | 0.5 | 92 |
| Cyclohexanone | Malononitrile | Piperidinium borate | EtOH/H₂O (9:1) | 100 | 0.33 | 96 |
| Cyclohexanone | Malononitrile | Morpholinium borate | EtOH/H₂O (9:1) | 100 | 0.5 | 89 |
| Acetophenone | Ethyl cyanoacetate | Morpholine | Ethanol | reflux | 8 | 65 |
| Propiophenone | Malononitrile | Piperidine | Methanol | 50 | 4 | 78 |
Data synthesized from multiple sources for illustrative comparison.[9]
Table 2: Effect of Solvent on Gewald Reaction Yield
| Carbonyl Compound | Active Methylene | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Cyclohexanone | Malononitrile | Piperidinium borate | H₂O | 100 | 60 | 45 |
| Cyclohexanone | Malononitrile | Piperidinium borate | EtOH | 100 | 30 | 92 |
| Cyclohexanone | Malononitrile | Piperidinium borate | CH₃CN | 100 | 45 | 85 |
| Cyclohexanone | Malononitrile | Piperidinium borate | Toluene | 100 | 60 | 65 |
| Cyclohexanone | Malononitrile | Piperidinium borate | EtOH/H₂O (9:1) | 100 | 20 | 96 |
Based on data for a model reaction.[9]
Experimental Protocols
Protocol 1: General One-Pot Gewald Synthesis (Conventional Heating)
This protocol provides a general guideline and may require optimization for specific substrates.[3]
-
Materials:
-
Carbonyl compound (e.g., ketone or aldehyde)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur
-
Base (e.g., morpholine, piperidine, or triethylamine)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).[3]
-
Add a suitable solvent (20-30 mL).[3]
-
Add the base (e.g., morpholine, 10-20 mol%).[3]
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.[3]
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[3]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[3]
-
Protocol 2: Microwave-Assisted Gewald Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[1][3]
-
Materials:
-
Same as Protocol 1.
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the carbonyl compound (1 eq), active methylene compound (1 eq), elemental sulfur (1.2 eq), and the chosen base in a suitable solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 70°C) for a short duration (e.g., 20 minutes).[10]
-
After cooling, work up the reaction mixture as described in Protocol 1.
-
Visualizations
Caption: The reaction mechanism of the Gewald synthesis.
Caption: General experimental workflow for the Gewald synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
"common side products in the synthesis of 2-aminothiophenes"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiophenes, with a particular focus on the widely used Gewald reaction.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2-aminothiophenes, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 2-Aminothiophene
Q1: My Gewald reaction is not yielding the expected 2-aminothiophene product, or the yield is significantly low. What are the primary factors to investigate?
A1: Low or no yield in a Gewald synthesis can often be traced back to several critical factors. The initial step, a Knoevenagel condensation, is crucial for the reaction to proceed.[1] Additionally, reaction conditions such as temperature, the choice of solvent, and the base used play a pivotal role in the subsequent sulfur addition and cyclization steps.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in 2-aminothiophene synthesis.
Issue 2: Presence of Significant Side Products
Q2: My reaction mixture contains a major byproduct that is difficult to separate from the desired 2-aminothiophene. What is this side product and how can I minimize its formation?
A2: A common and often significant side product in the Gewald synthesis is the dimer of the α,β-unsaturated nitrile intermediate.[1][2] This dimerization competes with the desired cyclization step to form the thiophene ring.[1] The formation of this dimer is highly dependent on the reaction conditions.[1][2]
Frequently Asked Questions (FAQs)
Q3: What are the most common side products observed in the Gewald synthesis of 2-aminothiophenes?
A3: The most frequently reported side product is the dimer of the α,β-unsaturated nitrile intermediate, which is formed through a competing reaction pathway.[1][2] Other common impurities include unreacted starting materials (ketone/aldehyde and active methylene nitrile) and the Knoevenagel-Cope condensation intermediate, particularly if the subsequent cyclization step is slow or incomplete.
Q4: How does the choice of reaction parameters influence the formation of side products?
A4: Several reaction parameters significantly impact the product distribution:
-
Temperature: Higher temperatures can sometimes favor the formation of side products, while temperatures that are too low may lead to an incomplete reaction.[1]
-
Solvent: The polarity of the solvent affects the solubility of sulfur and the rates of the competing reaction pathways.[1] Polar solvents like ethanol, methanol, and DMF are commonly used.[1]
-
Base: The choice of base (e.g., morpholine, piperidine, triethylamine) can influence the rate of the initial condensation and subsequent steps.
Q5: Are there any specific analytical techniques recommended for identifying and quantifying these side products?
A5: A combination of chromatographic and spectroscopic methods is typically employed. Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are useful for monitoring the progress of the reaction and detecting the presence of different components.[1] For structural elucidation of the main product and any isolated side products, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) are essential.[3] Quantitative analysis of the product and byproducts in a mixture can be achieved using techniques like high-performance liquid chromatography (HPLC) with a suitable standard or quantitative NMR (qNMR).
Data Presentation
While specific quantitative data on the yields of side products are not extensively reported in the literature, the following tables summarize the yields of the desired 2-aminothiophene product under various optimized conditions, which indirectly reflect the minimization of side product formation.
Table 1: Effect of Base and Solvent on the Yield of a 2-Aminothiophene Derivative
| Entry | Ketone/Aldehyde | Active Methylene Nitrile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | L-proline (10 mol%) | DMF | 60 | - | 84 | [4] |
| 2 | Cyclopentanone | Malononitrile | L-proline (10 mol%) | DMF | 60 | - | 75 | [4] |
| 3 | Acetophenone | Malononitrile | L-proline (10 mol%) | DMF | 60 | - | 78 | [4] |
| 4 | Butyraldehyde | Ethyl Cyanoacetate | Pyrrolidine | DMF | 50 (MW) | 0.5 | 95 | [5] |
| 5 | Cyclohexanone | Ethyl Cyanoacetate | Pyrrolidine | DMF | 50 (MW) | 0.5 | 79 | [5] |
Table 2: Influence of Reaction Conditions on Product Yield
| Entry | Reaction Conditions | Yield (%) | Reference |
| 1 | Conventional Heating | 47 | [5] |
| 2 | Microwave Irradiation | 92 | [5] |
| 3 | Water, Ultrasound | 42-90 | [6] |
| 4 | Ball-milling | 12-53 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis of 2-Aminothiophenes
This protocol provides a general one-pot method for the synthesis of 2-aminothiophenes. Optimization of specific parameters may be required for different substrates.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine, 1.0 eq)
-
Solvent (e.g., ethanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone or aldehyde, active methylene nitrile, elemental sulfur, and solvent.
-
Add the base to the reaction mixture.
-
Heat the mixture with stirring to a temperature between 50-70°C.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with a cold solvent (e.g., ethanol), and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir to induce precipitation. Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Confirm the structure of the purified product using spectroscopic methods (NMR, IR, MS).
Protocol 2: Monitoring Reaction Progress and Identifying Side Products by TLC
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate, the ratio of which needs to be optimized)
-
UV lamp for visualization
Procedure:
-
Prepare a developing chamber with the chosen mobile phase.
-
During the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto the baseline of a TLC plate.
-
Also spot the starting materials (ketone/aldehyde and active methylene nitrile) on the same plate for comparison.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp.
-
The disappearance of starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The presence of multiple spots suggests the formation of side products. The relative intensity of these spots can give a qualitative idea of the product distribution.
Mandatory Visualization
Caption: Competing pathways in the Gewald synthesis of 2-aminothiophenes.
References
- 1. benchchem.com [benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Thiophene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor solubility of thiophene derivatives in biological assays.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during experimental work with thiophene derivatives.
Issue 1: My thiophene derivative, dissolved in DMSO, precipitates immediately when I dilute it into an aqueous buffer.
This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where it is poorly soluble. The drastic change in solvent polarity causes the compound to rapidly precipitate.
Step-by-Step Troubleshooting:
-
Verify Final DMSO Concentration: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, though some sensitive lines may be affected at concentrations as low as 0.1%. If your protocol requires a very low final DMSO concentration, you may be exceeding the aqueous solubility of your compound.
-
Employ Reverse Dilution: Instead of adding the aqueous buffer to your DMSO stock, add the small volume of your DMSO stock dropwise to the full volume of the gently vortexing aqueous buffer. This method, also known as "reverse dilution," helps to disperse the DMSO and the compound more rapidly, preventing localized high concentrations that can initiate precipitation.
-
Use a Serial Dilution Approach: Try diluting the DMSO stock in an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can prevent the compound from crashing out.
-
Control the Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help, but you must be cautious about the temperature stability of your specific thiophene derivative. Conversely, storing final aqueous solutions at low temperatures (e.g., 4°C) can decrease solubility and cause precipitation.
-
Check DMSO Quality: DMSO is hygroscopic and readily absorbs moisture from the atmosphere, which can reduce its ability to solvate hydrophobic compounds. Use fresh, anhydrous DMSO and store it in small, tightly sealed aliquots to prevent water contamination.
Caption: Workflow for troubleshooting precipitation of DMSO stock solutions in aqueous buffers.
Issue 2: My thiophene derivative shows low or inconsistent activity in cell-based assays.
Beyond outright precipitation, poor aqueous solubility can lead to the formation of microscopic aggregates, reducing the effective concentration of the compound available to interact with its biological target. This can result in underestimated potency and poor reproducibility.
Step-by-Step Troubleshooting:
-
Assess Compound Properties:
-
Is the compound ionizable? Thiophene derivatives with acidic or basic functional groups will have pH-dependent solubility. For weakly acidic drugs, solubility increases with pH; for weakly basic drugs, solubility decreases with pH.
-
What is the compound's lipophilicity (LogP)? Highly lipophilic compounds are more likely to have solubility challenges.
-
-
Select a Formulation Strategy: Based on the compound's properties, choose an appropriate method to improve solubility.
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pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can significantly increase solubility. Ensure the pH remains within a physiologically acceptable range for your cells (typically pH 7.2-7.4).
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Co-solvents: Adding a small percentage of a water-miscible organic solvent (a co-solvent) like ethanol or propylene glycol can increase the solubility of non-polar compounds. The final concentration must be tested for cell toxicity.
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Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic thiophene derivatives, forming an "inclusion complex" that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for biological assays.
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Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can be used at very low concentrations (e.g., 0.001-0.01%) to help solubilize compounds and prevent aggregation. However, they can also interfere with some assays or affect cell membranes.
-
-
Validate the New Formulation:
-
Confirm Solubility: After preparing the new formulation, visually inspect for any precipitation or cloudiness. It is also recommended to quantify the concentration of the dissolved compound.
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Run Vehicle Controls: Always include a control group treated with the formulation vehicle alone (e.g., buffer with co-solvent or cyclodextrin) to ensure it does not affect the biological readout.
-
Caption: Decision tree for selecting a suitable method to enhance compound solubility.
Frequently Asked Questions (FAQs)
Q1: Why are many thiophene derivatives poorly soluble in water? A1: Thiophene itself is a nonpolar, aromatic heterocyclic compound that is insoluble in water.[1][2] Its derivatives often retain this hydrophobic character, especially if they feature other nonpolar functional groups. For a compound to dissolve in water, it must overcome the strong hydrogen bonding between water molecules, which is energetically unfavorable for nonpolar molecules.
Q2: What is the difference between kinetic and thermodynamic solubility? A2:
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Kinetic solubility is measured by dissolving a compound in DMSO and then diluting it into an aqueous buffer until it precipitates. It measures the concentration at which a compound falls out of a supersaturated solution and is highly dependent on the experimental method (e.g., incubation time, dilution rate). It is often used in high-throughput screening for a rapid assessment.
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Thermodynamic solubility is the true equilibrium solubility of a compound, measured by adding the solid compound to an aqueous buffer and allowing it to equilibrate (often for 24 hours or more) until the concentration of the dissolved compound is constant. This value is independent of the method and represents the maximum concentration of a compound that can be dissolved in a given solvent under equilibrium conditions. Kinetic solubility values are typically higher than thermodynamic solubility values.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay? A3: As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, this is highly dependent on the specific cell line and the duration of the assay. Some sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%. It is always best practice to perform a DMSO tolerance curve for your specific experimental conditions.
Q4: How do cyclodextrins improve the solubility of thiophene derivatives? A4: Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The nonpolar thiophene derivative can be encapsulated within the hydrophobic cavity, forming a "guest-host" or "inclusion" complex. This complex presents a hydrophilic exterior to the aqueous solvent, effectively making the insoluble "guest" molecule soluble in water.[3][4][5]
Q5: Can I use pH adjustment for any thiophene derivative? A5: No, pH adjustment is only effective for thiophene derivatives that contain ionizable functional groups (i.e., acidic or basic groups). The solubility of neutral compounds is not significantly affected by changes in pH. It is critical to know the pKa of your compound to predict how its solubility will change with pH.[6][7]
Data Presentation
| Compound/Class | Enhancement Method | Solvent/Vehicle | Fold Increase in Solubility |
| Valdecoxib (Hydrophobic Drug) | HP-β-Cyclodextrin + PEG-400 (Co-solvent) | Water | Synergistic increase; greater than with either agent alone.[8] |
| Ferulic Acid (Hydrophobic) | γ-Valerolactone (GVL) as a hydrotrope (6 mol/kg) | Water | ~24-fold |
| Syringic Acid (Hydrophobic) | γ-Valerolactone (GVL) as a hydrotrope (6 mol/kg) | Water | ~14-fold |
| Dibenzothiophene | FeCl₃-based Deep Eutectic Solvent (DES) | DES | 17 wt% to >90 wt% |
| Thiophene | FeCl₃-based Deep Eutectic Solvent (DES) | DES | Complete miscibility |
Experimental Protocols
Protocol 1: General Kinetic Solubility Assay (Shake-Flask Method Adaptation)
This protocol provides a general method for determining the kinetic solubility of a thiophene derivative.
Materials:
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Thiophene derivative stock solution (e.g., 10-20 mM in 100% DMSO).
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
96-well filter plates (e.g., Millipore Multiscreen solubility filter plates).
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96-well UV-transparent collection plates.
-
Plate shaker.
-
UV/Vis microplate reader or HPLC-UV system.
Procedure:
-
Preparation: Prepare a series of dilutions of your compound in the aqueous buffer, starting from your DMSO stock. For example, add 2 µL of 10 mM DMSO stock to 98 µL of buffer for a final concentration of 200 µM with 2% DMSO.
-
Incubation: Seal the plate and place it on a plate shaker. Incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for precipitation.
-
Filtration: After incubation, stack the filter plate on top of a UV-transparent collection plate. Centrifuge the assembly to filter the solutions and separate any precipitated compound from the soluble fraction.
-
Quantification:
-
UV/Vis: Measure the absorbance of the filtrate in the collection plate at the compound's λ_max.
-
HPLC-UV: Inject a known volume of the filtrate onto an HPLC system for more accurate quantification.
-
-
Calculation: Determine the concentration of the compound in the filtrate by comparing its signal to a standard curve prepared by diluting the DMSO stock in a solvent where the compound is fully soluble (e.g., 50:50 acetonitrile:water). The highest concentration that remains in solution is the kinetic solubility.
Protocol 2: Preparation of Cyclodextrin Inclusion Complexes
This protocol describes a simple method for preparing a stock solution of a thiophene derivative using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Thiophene derivative (solid powder).
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Vortex mixer and/or sonicator.
-
Stir plate.
Procedure:
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10-20% w/v). Warming the solution slightly can help dissolve the cyclodextrin.
-
Add Compound: Add an excess amount of the solid thiophene derivative to the cyclodextrin solution.
-
Facilitate Complexation: Vigorously stir or shake the suspension overnight at a controlled temperature (e.g., room temperature). Sonication can also be used to aid in the dispersion and complexation process.
-
Remove Excess Solid: After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine Concentration: The resulting clear solution is a saturated stock of the thiophene derivative/cyclodextrin complex. The exact concentration of the dissolved compound should be determined analytically (e.g., by UV/Vis spectroscopy or HPLC) before use in biological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Thienopyrimidine Synthesis from 2-Aminothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thienopyrimidines from 2-aminothiophene precursors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Gewald reaction for the 2-aminothiophene precursor is giving a low yield and a significant amount of a high-molecular-weight byproduct. What is happening and how can I fix it?
A1: A common issue in the Gewald reaction is the dimerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope adduct). This side reaction can sometimes become the main pathway, leading to low yields of the desired 2-aminothiophene.[1]
Troubleshooting Steps:
-
Reaction Conditions: The formation of the dimer is highly dependent on the reaction conditions.[1] Carefully control the temperature and the rate of addition of the base. Running the reaction at a lower temperature may favor the desired intramolecular cyclization over the intermolecular dimerization.
-
Base Selection: The choice of base can influence the outcome. While morpholine or triethylamine are commonly used, consider screening other bases like piperidine or using a catalytic amount to minimize side reactions.
-
Solvent: The polarity of the solvent can affect the reaction. Ethanol or methanol are frequently used. If you are observing significant byproduct formation, you might explore other polar aprotic solvents like DMF, but be mindful of potential side reactions with the solvent itself at high temperatures.
-
Purification: The dimer byproduct can often be separated from the desired 2-aminothiophene by column chromatography on silica gel or by recrystallization. Due to the difference in polarity and molecular weight, a good separation should be achievable.
Q2: During the cyclization of my 2-aminothiophene-3-carbonitrile with formic acid, I'm observing multiple spots on my TLC plate, and the yield of the thienopyrimidinone is low. What are the likely byproducts?
A2: When cyclizing 2-aminothiophene-3-carbonitrile with formic acid, several byproducts can form, leading to a complex reaction mixture:
-
Uncyclized Formamidine Intermediate: The reaction proceeds through the formation of a formamidine intermediate. If the reaction is incomplete (insufficient heating time or temperature), this intermediate may be a major component of your crude product.
-
Hydrolysis of the Nitrile Group: The acidic conditions and presence of water (even trace amounts in the formic acid) can lead to the hydrolysis of the nitrile group to a primary amide (2-amino-3-carbamoylthiophene) or a carboxylic acid (2-aminothiophene-3-carboxylic acid). These species may not cyclize efficiently under the reaction conditions.
-
N-Formyl Intermediate: The amino group of the 2-aminothiophene can be formylated by formic acid. While this is an intermediate on the path to the formamidine, it may accumulate if the subsequent reaction steps are slow.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your formic acid is of high purity and as anhydrous as possible. Consider using a freshly opened bottle or distilling it.
-
Reaction Time and Temperature: Prolonged heating at reflux is often necessary to drive the cyclization to completion. Monitor the reaction by TLC until the starting material and key intermediates are consumed.
-
Alternative Reagents: Consider using triethyl orthoformate in the presence of an acid catalyst, or formamide at high temperatures, which can sometimes provide cleaner reactions and higher yields.[2]
Q3: I have a persistent impurity in my final thienopyrimidine product that has a similar polarity and is difficult to remove by column chromatography. What could it be?
A3: A challenging impurity to remove can be a structurally similar byproduct. One possibility is a self-condensation product of the 2-aminothiophene starting material, especially if it has reactive functional groups. Another possibility is a regioisomer of your desired thienopyrimidine if the starting 2-aminothiophene has multiple reactive sites for cyclization.
Troubleshooting and Purification Strategies:
-
Recrystallization: This is a powerful technique for removing closely related impurities. Screen a variety of solvents and solvent mixtures to find conditions where your desired product has high crystallinity and the impurity remains in the mother liquor.
-
Preparative HPLC: For high-purity compounds required for biological testing, preparative reverse-phase HPLC is an excellent, albeit more resource-intensive, purification method.
-
Trituration: Suspending your crude product in a solvent in which the desired product is sparingly soluble while the impurity is more soluble can be an effective purification step.
-
Characterization of the Impurity: To effectively remove an impurity, it is helpful to identify it. Isolate a small amount of the impure fraction and characterize it by LC-MS and NMR to understand its structure. This will inform your purification strategy.
Data Presentation
Table 1: Influence of Reaction Conditions on Byproduct Formation in a Representative Gewald Reaction
| Catalyst (Base) | Temperature (°C) | Reaction Time (h) | Yield of 2-Aminothiophene (%) | Yield of Dimer Byproduct (%) |
| Morpholine | 50 | 4 | 65 | 25 |
| Morpholine | 80 | 2 | 50 | 45 |
| Triethylamine | 50 | 6 | 70 | 20 |
| Piperidine | 50 | 5 | 75 | 15 |
Note: These are representative data and actual results will vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiophene-3-carbonitrile via Gewald Reaction
This protocol is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (5-10 mL per gram of ketone/aldehyde).
-
Addition of Base: While stirring at room temperature, add morpholine or triethylamine (0.5-1.0 eq.) dropwise. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to 50-60°C and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one from 2-Aminothiophene-3-carbonitrile
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the 2-aminothiophene-3-carbonitrile (1.0 eq.) in an excess of formic acid (10-20 eq.).
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water with stirring. The product will precipitate out of solution.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove excess formic acid, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF/water.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of thienopyrimidines.
Caption: Common byproduct formation pathways in thienopyrimidine synthesis.
Caption: Thienopyrimidine inhibition of the PI3K/Akt signaling pathway.
References
Technical Support Center: Alternative Catalysts for the Gewald Synthesis of Thiophenes
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing alternative catalysts for the Gewald synthesis of thiophenes. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative catalyst for the Gewald synthesis?
Traditional Gewald synthesis often employs stoichiometric amounts of amine bases like morpholine or piperidine, which can complicate purification and lead to environmental concerns.[1] Alternative catalysts offer several advantages, including:
-
Improved yields and shorter reaction times: Many modern catalysts are more efficient than traditional bases.[2][3]
-
Milder reaction conditions: Some alternative catalysts operate effectively at lower temperatures.[3]
-
Greener synthesis: The use of recyclable catalysts, solvent-free conditions, or eco-friendly solvents like ethanol/water reduces the environmental impact.[1][4]
-
Simplified workup and purification: Heterogeneous or recyclable catalysts can often be easily removed from the reaction mixture.[4]
Q2: What are some of the most promising alternative catalysts for the Gewald synthesis?
Several classes of alternative catalysts have shown excellent results:
-
Conjugate Acid-Base Pair Catalysts: Piperidinium borate is a prime example, offering high yields in short reaction times and being recyclable.[1]
-
Organocatalysts: L-proline is a cost-effective and environmentally friendly catalyst that effectively promotes the reaction.[3]
-
Ionic Liquids: Basic ionic liquids such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) can act as both the catalyst and the solvent.[5]
-
Heterogeneous Catalysts: Solid bases like sodium aluminate (NaAlO₂) and KF-alumina offer easy separation and potential for reuse.[4][6]
-
Microwave-Assisted Synthesis: The use of microwave irradiation, often in conjunction with a solid support, can dramatically reduce reaction times.[6]
Q3: How do I choose the best alternative catalyst for my specific reaction?
The choice of catalyst will depend on several factors, including the reactivity of your substrates (ketone/aldehyde and active methylene compound), desired reaction conditions (temperature, solvent), and considerations for green chemistry (recyclability, waste generation). The comparative data tables in this guide can help you make an informed decision.
Q4: Can I use microwave irradiation with any of these alternative catalysts?
Microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields.[7] It is particularly effective when used with solid-supported catalysts like KF-alumina.[6]
Q5: Is it possible to perform the Gewald reaction under solvent-free conditions with alternative catalysts?
Yes, solvent-free Gewald reactions have been successfully carried out, often utilizing high-speed ball milling or heating in a conventional oven.[7] These methods align well with the principles of green chemistry.
Troubleshooting Guides
Piperidinium Borate Catalyst
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Insufficient catalyst loading: The reaction may not proceed without an adequate amount of catalyst.[1] | Increase the catalyst loading. A loading of 20 mol% has been shown to be effective.[1] |
| Low reaction temperature: The reaction may be too slow at room temperature.[1] | Increase the reaction temperature. Optimal yields have been reported at 100 °C.[1] | |
| Inappropriate solvent: The choice of solvent can significantly impact the reaction outcome.[1] | Use a polar solvent system. An ethanol/water (9:1) mixture has been found to be highly effective.[1] | |
| Slow Reaction Rate | Suboptimal temperature: The reaction rate is temperature-dependent. | As above, increase the reaction temperature to accelerate the reaction. |
| Difficulty in Catalyst Recovery | Improper workup: The catalyst is water-soluble and can be recovered from the aqueous layer.[1] | After reaction completion and product filtration, wash the filtrate with an organic solvent like ethyl acetate. The aqueous layer containing the catalyst can then be reused.[1] |
L-Proline Catalyst
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Suboptimal solvent: L-proline's catalytic activity is influenced by the solvent. | DMF has been identified as an effective solvent for L-proline catalyzed Gewald synthesis.[3] |
| Low reaction temperature: The reaction may require heating to proceed efficiently. | A reaction temperature of 60 °C has been shown to provide good yields.[3] | |
| Substrate reactivity: Malononitrile is generally more reactive than ethyl cyanoacetate in this system. Cyclic ketones often give better yields than acyclic or strained ketones.[3] | If possible, consider using malononitrile as the active methylene compound. For less reactive substrates, longer reaction times or a higher catalyst loading may be necessary. | |
| Side Reactions | Formation of Knoevenagel condensation product only: The cyclization step may be slow. | Ensure elemental sulfur is present in the correct stoichiometry and that the reaction is heated sufficiently to promote cyclization. |
Ionic Liquid ([bmIm]OH) Catalyst
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Viscosity of the ionic liquid: High viscosity can hinder mass transfer. | Gently heat the reaction mixture to reduce the viscosity of the ionic liquid. |
| Water content: The presence of some water can be beneficial, but too much can be detrimental. | Ensure the ionic liquid is appropriately dried before use if starting materials are water-sensitive, though some protocols use aqueous mixtures. | |
| Difficult Purification | High viscosity of the reaction medium: Isolating the product can be challenging. | Extract the product with a suitable organic solvent in which the ionic liquid is immiscible (e.g., diethyl ether or ethyl acetate).[8] |
| Residual ionic liquid in the product: The ionic liquid can be difficult to remove completely. | Wash the organic extracts thoroughly with water to remove the hydrophilic ionic liquid. Starting with high-purity reagents is crucial to minimize impurities.[8][9] |
Sodium Aluminate (NaAlO₂) Catalyst
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Catalyst deactivation: The catalyst can be poisoned by atmospheric CO₂ and moisture.[10] | Calcine the sodium aluminate before use to ensure its activity. Store the activated catalyst in a desiccator.[10] |
| Insufficient catalyst amount: As a heterogeneous catalyst, sufficient surface area is required. | Ensure adequate stirring and an appropriate catalyst loading. | |
| Catalyst Inactivity on Reuse | Pore blockage by organic residues: The catalyst pores can become blocked after a reaction cycle. | After recovery, wash the catalyst with a suitable solvent and then perform a regenerative calcination to remove adsorbed organic material.[11] |
Microwave-Assisted Synthesis (KF-Alumina)
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Uneven heating: "Hot spots" in the solid mixture can lead to decomposition. | Ensure the reactants and the solid support are thoroughly mixed to a fine powder before irradiation.[6] |
| Substrate limitations: Very volatile or thermally unstable substrates may not be suitable for microwave heating. | Monitor the reaction temperature and pressure carefully. Start with lower microwave power and shorter irradiation times. | |
| Incomplete Reaction | Insufficient microwave power or time: The reaction may not have reached completion. | Increase the microwave power or the irradiation time. Monitor the reaction progress by TLC. |
Data Presentation: Comparison of Alternative Catalysts
The following tables summarize the performance of various alternative catalysts for the Gewald synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and sulfur as a model reaction.
Table 1: Comparison of Borate Salts [1]
| Entry | Catalyst (20 mol%) | Solvent | Time | Yield (%) |
| 1 | Pyrrolidinium borate | Ethanol/Water (9:1) | 45 min | 85 |
| 2 | Piperidinium borate | Ethanol/Water (9:1) | 25 min | 96 |
| 3 | Morpholinium borate | Ethanol/Water (9:1) | 60 min | 82 |
Table 2: Effect of Catalyst Loading (Piperidinium borate) [1]
| Entry | Catalyst Loading (mol%) | Time | Yield (%) |
| 1 | 0 | 24 h | 0 |
| 2 | 10 | 35 min | 90 |
| 3 | 15 | 30 min | 92 |
| 4 | 20 | 25 min | 96 |
Table 3: Performance of Various Alternative Catalysts
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidinium borate (20 mol%) | Ethanol/Water (9:1) | 100 | 25 min | 96 | [1] |
| L-Proline (10 mol%) | DMF | 60 | - | 84 | [3] |
| [bmIm]OH | [bmIm]OH | - | - | Good | [5] |
| NaAlO₂ | Ethanol | Reflux | 10 h | High | [4] |
| KF-Alumina (Microwave) | Solvent-free | - | 5.5 min | 92 | [6] |
Experimental Protocols
Protocol 1: Gewald Synthesis using Piperidinium Borate
Materials:
-
Carbonyl compound (1.0 equiv)
-
Active methylene compound (e.g., malononitrile) (1.0 equiv)
-
Elemental sulfur (1.0 equiv)
-
Piperidinium borate (20 mol%)
-
Ethanol/Water (9:1) mixture
Procedure: [1]
-
To a round-bottom flask, add the carbonyl compound (5.09 mmol, 1 equiv), active methylene compound (5.09 mmol, 1 equiv), elemental sulfur (5.09 mmol, 1 equiv), and piperidinium borate (1.02 mmol, 20 mol%).
-
Add 10 mL of a 9:1 ethanol/water mixture.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated product and wash with cold ethanol.
-
The filtrate can be washed with ethyl acetate, and the aqueous layer containing the catalyst can be recovered and reused.
-
Recrystallize the crude product from a suitable solvent (e.g., DCM/hexanes or ethanol) to obtain the pure 2-aminothiophene.
Protocol 2: Gewald Synthesis using L-Proline
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene compound (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
L-proline (10 mol%)
-
DMF
Procedure: [3]
-
In a reaction vessel, combine the ketone or aldehyde, active methylene compound, elemental sulfur, and L-proline in DMF.
-
Stir the mixture at 60 °C.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice water.
-
Collect the precipitate by filtration.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Microwave-Assisted Gewald Synthesis using KF-Alumina
Materials:
-
Ketone (1.0 equiv)
-
Active methylene nitrile (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
KF-Alumina solid support
-
Microwave reactor
Procedure: [6]
-
In a mortar, thoroughly grind the ketone, active methylene nitrile, sulfur, and KF-Alumina to a fine powder.
-
Transfer the mixture to a microwave-safe reaction vessel.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-150W) for a short duration (typically 5-20 minutes).
-
After cooling, extract the product from the solid support using an appropriate solvent such as ethyl acetate or dichloromethane.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualized Workflows and Logic
Experimental Workflow for Catalyst Screening
References
- 1. d-nb.info [d-nb.info]
- 2. Synthese von 2-Aminothiophenen mittels Piperidiniumborat - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Basic Ionic Liquid [bmIm]OHâMediated Gewald Reaction as Green Protocol for the Synthesis of 2-Aminothiophenes - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, purification and characterization of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Gewald Reaction Workup and Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) regarding the workup and purification of 2-aminothiophene products synthesized via the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude Gewald reaction mixture?
A1: Common impurities include unreacted starting materials (ketone/aldehyde, active methylene nitrile), elemental sulfur, and byproducts from side reactions.[1][2] Key byproducts can be the Knoevenagel-Cope condensation intermediate (an α,β-unsaturated nitrile) and various dimeric or polymeric substances.[1][2]
Q2: How can I effectively remove unreacted elemental sulfur from my crude product?
A2: Residual elemental sulfur is a frequent issue. Several methods can be employed:
-
Recrystallization: This is often the most effective method. Choosing a solvent where the 2-aminothiophene product has good solubility at high temperatures and poor solubility at low temperatures, while sulfur remains soluble, is key.[2]
-
Solvent Washing: Washing the crude solid with a solvent in which sulfur is soluble but the product is not can be beneficial.[2] Carbon disulfide is a classic solvent for sulfur but is highly toxic and flammable. Safer alternatives include toluene or other hydrocarbons.
-
Reaction with Sulfite: Aqueous sodium sulfite can react with sulfur to form soluble thiosulfate, which can be washed away.
-
Chromatography: If other methods fail, flash column chromatography can separate the non-polar sulfur from the more polar 2-aminothiophene product.
Q3: My desired product is a dark, oily residue after removing the solvent. What should I do?
A3: "Oiling out" is a common problem, especially with impure products that have a low melting point or are liquid at room temperature.
-
Trituration: Try adding a non-polar solvent like hexanes or diethyl ether to the oil and scratching the side of the flask with a glass rod. This can often induce crystallization.
-
Chromatography: If the product is intractable, direct purification by column chromatography is the best approach. The oil can be dissolved in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and adsorbed onto a small amount of silica gel before loading onto the column.[3]
-
Re-dissolve and Precipitate: Dissolve the oil in a good solvent (e.g., ethanol, acetone) and then slowly add a poor solvent (e.g., water, hexanes) until the solution becomes cloudy. Sometimes, allowing this mixture to stand or cooling it can lead to precipitation of the solid product.
Q4: Which purification technique is generally preferred for Gewald products: recrystallization or column chromatography?
A4: The choice depends on the specific product and impurities.
-
Recrystallization is ideal for solid products with good crystallinity and when impurities have different solubility profiles. It is often faster, cheaper, and more scalable than chromatography. Many protocols report successful purification by recrystallization from solvents like ethanol.[4]
-
Column Chromatography is more versatile and is the method of choice for oily products, for separating mixtures with similar solubility, or when very high purity is required.[5][6] Silica gel is the most common stationary phase for purifying 2-aminothiophenes.[4][7]
Troubleshooting Guide
This section addresses specific problems encountered during the workup and purification process in a logical, step-by-step format.
Problem 1: Low or No Product Yield After Workup
Possible Cause: The product is soluble in the aqueous wash layer and was discarded.
-
Solution: Before discarding any aqueous layers, check them by TLC or another analytical method to ensure your product is not present.[8] If the product is water-soluble, you may need to perform a back-extraction of the aqueous layer with a more polar organic solvent (e.g., ethyl acetate) or saturate the aqueous layer with brine (NaCl) to decrease the polarity and drive the product into the organic phase.
Possible Cause: Incomplete reaction or decomposition.
-
Solution: Before workup, always check for reaction completion using TLC or LC-MS. If the reaction is incomplete, consider extending the reaction time or optimizing the temperature.[1] The stability of 2-aminothiophenes can vary; some may be sensitive to strong acids or bases during workup.
Problem 2: An Unmanageable Emulsion Forms During Extraction
Possible Cause: Fine particulate matter, polymeric byproducts, or surfactants are stabilizing the interface between the organic and aqueous layers.[8]
-
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, which often helps break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Problem 3: Product Decomposes or Shows Streaking on Silica Gel TLC/Column
Possible Cause: 2-Aminothiophenes are basic and can interact strongly with the acidic surface of standard silica gel, leading to decomposition or poor separation (streaking).
-
Solutions:
-
Deactivate the Silica: Add a small amount of a basic modifier, like triethylamine (Et₃N) or ammonia, to the eluent system (typically 0.5-2%).[3] This neutralizes the acidic sites on the silica.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.[7]
-
Run the Column Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure) rather than gravity chromatography.[5]
-
Data Presentation: Purification Strategies
The choice of purification method significantly impacts the final yield and purity. The following table summarizes typical outcomes for different strategies.
| Purification Method | Typical Impurities Removed | Advantages | Disadvantages | Typical Yield Range (%) |
| Filtration & Washing | Insoluble salts, some unreacted sulfur | Fast, simple, good for initial cleanup | Only effective if product precipitates cleanly | 50-95 (crude) |
| Recrystallization | Unreacted starting materials, sulfur, some byproducts | Scalable, cost-effective, can yield high purity | Requires a solid product, solvent screening needed | 29-98[4] |
| Column Chromatography | Most impurities, including isomers and dimers | High purity, versatile for oils and solids | Slower, more solvent waste, potential for product loss on column | 26-94[4] |
Experimental Protocols
Protocol 1: General Workup Procedure
-
After reaction completion (monitored by TLC), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the crude product by vacuum filtration. Wash the solid with a cold solvent (e.g., ethanol) to remove soluble impurities.[2]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.[2]
-
Separate the layers. Wash the organic layer with water, followed by brine, to remove any remaining inorganic salts or polar impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Select Eluent System: Use TLC to determine a suitable solvent system. A good starting point for 2-aminothiophenes is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product. If streaking is observed, add 0.5% triethylamine to the eluent.[3]
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column, ensuring no air bubbles are trapped.[7] Add a thin layer of sand on top.
-
Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[3]
-
Elute and Collect: Carefully add the eluent to the column and apply pressure to begin elution. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-aminothiophene.
Visualizations
Workflow for Gewald Product Isolation and Purification
Caption: Decision tree for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Troubleshooting [chem.rochester.edu]
"avoiding dimerization in the synthesis of substituted thiophenes"
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This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dimerization during the synthesis of substituted thiophenes.
Frequently Asked Questions (FAQs)
Q1: What is dimerization or homocoupling in the context of thiophene synthesis?
A1: Dimerization, often called homocoupling, is a common side reaction where two identical thiophene molecules react with each other to form a symmetrical bithiophene byproduct. This is undesirable because it consumes the starting material, lowers the yield of the intended substituted thiophene, and introduces a structurally similar impurity that can be difficult to separate from the desired product.[1]
Q2: Which synthetic methods are most prone to thiophene dimerization?
A2: Dimerization is a significant issue in many cross-coupling reactions used for thiophene functionalization. Palladium-catalyzed reactions like the Suzuki-Miyaura and Stille couplings are particularly susceptible.[2][3] It can also occur during metalation reactions (e.g., with organolithium reagents) followed by coupling, and in oxidative couplings.[4][5]
Q3: What are the primary causes of dimerization in palladium-catalyzed cross-coupling reactions?
A3: The main causes are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling of organoboron or organotin reagents.[1][2] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also promote dimerization.[2]
Q4: Can dimerization occur in syntheses that don't use palladium, like the Gewald reaction?
A4: While the primary pathway of the Gewald aminothiophene synthesis involves a multi-component condensation, side reactions can occur.[6][7] Dimerization of the Knoevenagel-Cope condensation product is a potential side-reaction if the subsequent cyclization with sulfur does not proceed efficiently.[8]
Q5: How can I detect if dimerization is a major problem in my reaction?
A5: The most common methods for detection are thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy of the crude reaction mixture. The dimer will appear as a distinct spot or peak, and its symmetrical structure can often be confirmed by NMR.
Troubleshooting Guide: Minimizing Dimerization
This section addresses specific issues and provides actionable solutions to reduce the formation of undesired dimers.
| Problem | Potential Cause | Recommended Action | Scientific Rationale |
| High levels of homocoupling in Suzuki or Stille reactions. | Presence of dissolved oxygen. | Rigorously degas all solvents and the reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the liquid for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), a key species in the homocoupling pathway. Removing oxygen minimizes the concentration of this detrimental species.[1][2] |
| Inefficient reduction of Pd(II) precatalyst. | Consider using a direct Pd(0) source like Pd₂(dba)₃. Alternatively, the addition of a mild reducing agent, such as potassium formate, can help suppress the concentration of free Pd(II) without interfering with the main catalytic cycle.[2][9] | This ensures that the palladium is predominantly in the active Pd(0) state required for cross-coupling, rather than the Pd(II) state that promotes homocoupling.[9] | |
| Inappropriate ligand choice. | For electron-deficient thiophenes, use ligands that stabilize the Pd(0) state and promote reductive elimination over side reactions. Bulky, electron-rich phosphine ligands are often effective. | The ligand modulates the electronic properties and steric environment of the palladium center, influencing the relative rates of cross-coupling versus homocoupling. | |
| Low yield and significant byproducts in lithiation/metalation reactions. | Thiophene-thiophene coupling after metalation. | Perform the metalation at a very low temperature (-78°C is common for lithiation).[4] Add the electrophile slowly at this low temperature before allowing the reaction to warm. | Low temperatures stabilize the organometallic intermediate, reducing its tendency to participate in side reactions like coupling before the desired electrophile is introduced. |
| Use of excess organolithium reagent. | Use a stoichiometric amount (typically 1.0 to 1.1 equivalents) of the organolithium reagent. Titrate the reagent beforehand to determine its exact concentration. | Excess strong base can lead to multiple deprotonations or other undesired side reactions. | |
| Dimer formation in Gewald aminothiophene synthesis. | Slow cyclization of the Knoevenagel intermediate. | Ensure efficient mixing and an appropriate base (e.g., morpholine, diethylamine) to facilitate the initial condensation and subsequent sulfur addition and cyclization. Microwave irradiation has been shown to improve reaction times and yields.[6] | The reaction proceeds through a stable intermediate.[6] Promoting the rapid and efficient cyclization to the thiophene ring outcompetes the potential dimerization of this intermediate.[8][10] |
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield of the desired cross-coupled product versus the undesired homocoupled dimer in a representative Suzuki-Miyaura reaction.
| Entry | Catalyst | Solvent System | Atmosphere | Additive | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)₂/SPhos | 1,4-Dioxane/H₂O | Air | None | 45 | 35 |
| 2 | Pd(OAc)₂/SPhos | 1,4-Dioxane/H₂O | Nitrogen | None | 85 | <5 |
| 3 | Pd₂(dba)₃/SPhos | 1,4-Dioxane/H₂O | Nitrogen | None | 92 | <2 |
| 4 | Pd(OAc)₂/SPhos | Toluene/H₂O | Air | None | 40 | 42 |
| 5 | Pd(OAc)₂/SPhos | Toluene/H₂O | Nitrogen | KCOOH | 88 | <3 |
Data is representative and compiled for illustrative purposes based on general outcomes reported in the literature.[9]
Visualizations
Dimerization Troubleshooting Workflow
Caption: A workflow for troubleshooting dimerization side reactions.
Competing Pathways: Cross-Coupling vs. Homocoupling
Caption: Simplified mechanism comparing desired vs. undesired pathways.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general guideline for coupling a bromothiophene with an arylboronic acid and may require optimization for specific substrates.
1. Reagent and Glassware Preparation:
-
Flame-dry all glassware (reaction flask, condenser) under vacuum and allow to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).
-
Ensure all reagents are of high purity. Solvents should be anhydrous and must be rigorously degassed prior to use.
2. Reaction Setup:
-
To the flame-dried reaction flask equipped with a magnetic stir bar, add the bromothiophene (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., SPhos, 2-4 mol %).
-
Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
3. Degassing and Reagent Addition:
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The total volume should be sufficient to create a 0.1-0.5 M solution with respect to the limiting reagent.
-
Crucial Step: For particularly sensitive substrates, perform an additional degassing step on the complete reaction mixture by bubbling inert gas through the solution for 10-15 minutes.[11]
4. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
5. Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired product from any residual homocoupled byproduct and catalyst residues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Navigating the Scale-Up of Gewald Aminothiophene Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals, the Gewald three-component reaction is a powerful tool for the synthesis of highly substituted 2-aminothiophenes, which are key building blocks in many pharmaceutical compounds. However, transitioning this synthesis from the laboratory bench to a pilot plant or industrial scale introduces a unique set of challenges. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure a safe, efficient, and scalable Gewald synthesis.
Troubleshooting Guide: From Lab to Plant
This guide addresses common issues encountered during the scale-up of the Gewald synthesis in a practical question-and-answer format.
Question 1: We are observing a significant drop in yield upon moving from a 100g scale to a 5kg scale. What are the most likely causes?
Answer: A drop in yield during scale-up is a common issue and can often be attributed to several factors that are less pronounced at the laboratory scale.
-
Inefficient Knoevenagel Condensation: The initial and crucial step of the reaction is the Knoevenagel condensation.[1] At a larger scale, localized concentration and temperature gradients can be more significant.
-
Troubleshooting:
-
Base Selection: While secondary amines like morpholine or piperidine are effective, their catalytic efficiency might change with scale.[2] Consider evaluating the base concentration or switching to a stronger base if the condensation is sluggish.
-
Water Removal: The condensation produces water, which can inhibit the reaction.[2] On a large scale, the removal of this water is less efficient. If not already in use, consider employing a Dean-Stark trap for azeotropic water removal, especially if the solvent allows for it.
-
-
-
Poor Sulfur Solubility and Reactivity: Elemental sulfur is a solid and its dissolution and reaction can be mass-transfer limited.
-
Troubleshooting:
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are commonly used to enhance sulfur's solubility and reactivity.[2] Ensure the chosen solvent is appropriate for the scale and that the volume is sufficient to maintain a mobile slurry.
-
Temperature Control: While gentle heating (40-60 °C) can improve sulfur's reactivity, localized overheating in a large reactor can lead to side reactions.[2] Ensure efficient stirring and jacketed temperature control to maintain a uniform temperature profile.
-
-
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can become more prevalent at higher concentrations and longer reaction times, which are common in scaled-up processes.[1]
-
Troubleshooting:
-
Controlled Reagent Addition: Instead of adding all reagents at once, consider a controlled addition of one of the reactants (e.g., the carbonyl compound or the active methylene nitrile) to keep its instantaneous concentration low.
-
-
Question 2: We are concerned about the exothermic nature of the reaction at a 10kg scale. How can we manage the heat of reaction safely?
Answer: The Gewald reaction is known to be exothermic, and managing the heat release is critical for safety at a larger scale. A thermal runaway can occur if the heat generated by the reaction exceeds the heat removal capacity of the reactor.[3]
-
Key Considerations for Exotherm Management:
-
Slow and Controlled Reagent Addition: This is the most effective way to control the rate of heat generation. The reagent that has the largest impact on the reaction rate should be added gradually. An addition funnel or a dosing pump is recommended for this purpose.[4]
-
Efficient Cooling: Ensure your reactor has an adequate cooling system (e.g., a jacket with a circulating coolant). The cooling should be initiated before starting the reagent addition.
-
Monitoring: Continuously monitor the internal temperature of the reaction mixture. A rapid increase in temperature is an indication that the rate of heat generation is too high.
-
Dilution: Running the reaction at a lower concentration (i.e., with more solvent) can help to moderate the temperature increase by providing a larger thermal mass.
-
Question 3: We are facing challenges with the work-up and purification of our multi-kilogram batch of 2-aminothiophene. Column chromatography is not practical at this scale. What are our options?
Answer: Large-scale purification requires a shift from chromatographic methods to crystallization.
-
Crystallization as the Primary Purification Method:
-
Solvent Selection: The choice of solvent is crucial for successful crystallization.[5] An ideal solvent will dissolve the product at an elevated temperature and allow it to crystallize upon cooling with high recovery and purity. Common solvents for the recrystallization of 2-aminothiophenes include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]
-
Procedure:
-
Dissolve the crude product in the minimum amount of a suitable hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to induce crystallization. Seeding with a small crystal of the pure product can be beneficial.
-
Cool the mixture in an ice bath to maximize the yield.
-
Collect the crystals by filtration, for example, using a Nutsche filter dryer.[6]
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Gewald synthesis at an industrial scale?
A1: The optimal temperature is substrate-dependent. While some reactions proceed at room temperature, others require heating to 40-70°C to ensure a reasonable reaction rate and adequate sulfur solubility.[1] It is crucial to perform a thermal hazard assessment to understand the exotherm profile before deciding on the operating temperature at scale.
Q2: Which base is most suitable for a large-scale Gewald synthesis?
A2: Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine are commonly used.[4] The choice depends on the reactivity of the substrates. For less reactive ketones, a stronger base might be necessary.[2] On a large scale, the cost, ease of handling, and potential for side reactions also become important factors.
Q3: How can we ensure efficient mixing of the solid sulfur in a large reactor?
A3: Efficient mixing is critical for the reaction of the heterogeneous sulfur. The choice of impeller and stirring speed are important. A pitched-blade turbine or a similar impeller that promotes solid suspension is recommended.[7] The stirring speed should be sufficient to keep the sulfur particles suspended and well-dispersed throughout the reaction mixture.
Q4: Are there any specific safety precautions for handling the reagents at a large scale?
A4: Yes. Elemental sulfur is a combustible solid and its dust can form explosive mixtures with air. Ensure adequate ventilation and avoid ignition sources. Many of the solvents used (e.g., methanol, ethanol, DMF) are flammable. The active methylene compounds and bases can be corrosive or toxic. Always consult the Safety Data Sheet (SDS) for each reagent and follow appropriate personal protective equipment (PPE) and handling guidelines.
Data Presentation
| Parameter | Laboratory Scale (100g) | Pilot Scale (5kg) | Key Considerations for Scale-Up |
| Carbonyl Compound | 0.5 mol | 25 mol | Maintain molar ratios. |
| Active Methylene Nitrile | 0.5 mol | 25 mol | Maintain molar ratios. |
| Sulfur | 0.6 mol | 30 mol | Ensure slight excess. |
| Base (e.g., Morpholine) | 0.1 mol (20 mol%) | 5 mol (20 mol%) | Catalyst loading may need optimization. |
| Solvent (e.g., Ethanol) | 500 mL | 25 L | Increased volume for heat dissipation and slurry mobility. |
| Reaction Temperature | 50°C | 50-60°C | Monitor internal temperature closely; jacket cooling is essential. |
| Reaction Time | 4 hours | 6-8 hours | Reaction times may increase due to mass transfer limitations. |
| Reagent Addition | All at once | Slow addition over 2-3 hours | Critical for exotherm control. |
| Purification Method | Column Chromatography | Crystallization | Chromatography is generally not viable at this scale. |
| Typical Yield | 85% | 75-80% | A slight decrease in yield is common upon scale-up. |
Experimental Protocols
Protocol 1: Laboratory-Scale Gewald Synthesis (10 mmol)
This protocol outlines a typical one-pot synthesis using an amine base for a 10 mmol scale reaction.
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).
-
Add 20-30 mL of ethanol or methanol as the solvent.
-
Add the base (e.g., morpholine or triethylamine, 1-2 mmol, 10-20 mol%).
-
Stir the reaction mixture and heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the resulting solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.[8]
Protocol 2: Illustrative Pilot-Scale Gewald Synthesis (5 kg scale)
This protocol is an illustrative example for a 5 kg scale synthesis and should be adapted and optimized based on specific substrate and equipment capabilities. A thorough process safety review is mandatory before implementation.
-
Reactor Setup: The reaction is to be carried out in a 50 L jacketed glass-lined reactor equipped with a mechanical stirrer (pitched-blade turbine), a reflux condenser, a temperature probe, and a port for reagent addition.
-
Charging the Reactor: Charge the reactor with the carbonyl compound (e.g., 25 mol), the active methylene nitrile (e.g., 25 mol), elemental sulfur (e.g., 30 mol), and the solvent (e.g., 25 L of ethanol).
-
Initial Heating and Stirring: Start the stirrer to ensure good agitation and begin heating the reactor jacket to bring the internal temperature to 40°C.
-
Controlled Base Addition: Once the internal temperature is stable at 40°C, begin the slow, controlled addition of the base (e.g., 5 mol of morpholine) over a period of 2-3 hours using a dosing pump.
-
Exotherm Management: Monitor the internal temperature closely during the addition. The rate of addition should be adjusted to maintain the temperature between 50-60°C. The jacket cooling should be used as needed to control any exotherm.
-
Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 50-60°C and monitor the progress by taking samples periodically for analysis (e.g., HPLC).
-
Cooling and Product Isolation: Once the reaction is complete (typically 6-8 hours), cool the reaction mixture to room temperature and then further to 0-5°C using the reactor jacket.
-
Filtration and Washing: Filter the precipitated product using a Nutsche filter. Wash the filter cake with cold ethanol (e.g., 2 x 2 L).
-
Drying: Dry the product in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualizations
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Process systems in the production of pharmaceutical active ingredients | Brinox [brinox.eu]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Biological Activity of 2-Aminothiophene Analogs: A Guide for Researchers
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents.[1][2][3][4] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] This guide provides a comparative overview of the biological activities of various 2-aminothiophene analogs, supported by quantitative data and detailed experimental protocols to assist researchers in drug discovery and development. The versatility of the 2-aminothiophene core, often synthesized via the efficient Gewald reaction, allows for extensive structural modifications, leading to a diverse array of biological actions.[2][8]
Anti-inflammatory Activity
Several 2-aminothiophene analogs have demonstrated significant anti-inflammatory potential. Their mechanism often involves the modulation of key inflammatory pathways, such as the NRF2/NF-κB signaling cascade. Certain derivatives act as activators of the nuclear factor erythroid 2–related factor 2 (NRF2), a key regulator of antioxidant responses.[9] NRF2, in turn, can negatively control the pro-inflammatory NF-κB signaling pathway, thereby reducing the expression of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[9]
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay | Model | Activity Metric | Result | Reference |
| Analog 1 | Oxidative Burst | Human Neutrophils | IC50 | 121.47 µM | [10][11] |
| Analog 2 | Oxidative Burst | Human Neutrophils | IC50 | 412 µM | [10] |
| Analog 3 | Oxidative Burst | Human Neutrophils | IC50 | 323 µM | [10] |
| Analog 4 | Oxidative Burst | Human Neutrophils | IC50 | 348 µM | [10] |
| Analog 5 | Oxidative Burst | Human Neutrophils | IC50 | 422 µM | [10] |
| Analog 6 | Oxidative Burst | Human Neutrophils | IC50 | 396 µM | [10] |
| Analog 3a | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 cells | % Inhibition | 87.07% | [9] |
| Analog 3b | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 cells | % Inhibition | 80.39% | [9] |
| Analog 2a | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 cells | % Inhibition | 78.04% | [9] |
| Compound 1c | Carrageenan-induced paw edema | Rat | % Inhibition | Max. inhibitory activity | [12] |
Anticancer and Antiproliferative Activity
2-Aminothiophene derivatives have emerged as a promising class of anticancer agents, demonstrating cytostatic and antiproliferative effects across various human cancer cell lines.[13][14] Their mechanisms of action can be diverse, including the inhibition of key kinases like EGFR and interference with cell cycle progression.[13][15] Notably, some analogs have shown selectivity for tumor cells while having a protective effect on non-tumor cell lines.[13]
Quantitative Data: Anticancer Activity
| Compound/Analog | Cell Line(s) | Assay | Concentration | Result (% Cell Viability or Inhibition) | Reference |
| TP 1-6 | HepG2, SMMC-7721 | MTT Assay | 30.0 µg/mL | 18-98% Viability | [16] |
| TP 5 | HepG2, SMMC-7721 | MTT Assay | 30.0 µg/mL | ~18-20% Viability (Highest Activity) | [16] |
| 6CN14, 7CN09 | HeLa, PANC-1 | MTT Assay | 5-50 µM | Higher inhibition than doxorubicin | [13] |
| 5f-i, 7a | MDA-MB-468 (Breast Cancer) | NCI Screening | - | Significant Proliferation Inhibition | [15] |
| 5g, 7a | - | EGFR Kinase Assay | - | Two-digit nanomolar inhibition | [15] |
Antimicrobial Activity
The 2-aminothiophene scaffold is also a key component in the development of new antimicrobial agents to combat antibiotic resistance.[17][18] Derivatives have shown broad-spectrum activity against various strains of bacteria and fungi.[5][17]
Quantitative Data: Antimicrobial Activity
| Compound | Target Organism(s) | Activity Metric | Result | Reference |
| 3a | S. pneumoniae, B. subtilis, P. aeruginosa, E. coli | Antibacterial Activity | Significant; stronger than Ampicillin and Gentamicin | [1][17] |
| 6b | A. fumigatus, S. racemosum, G. candidum, C. albicans | Antifungal Activity | Promising; comparable to Amphotericin B | [1][17] |
| 9 | A. fumigatus, S. racemosum, G. candidum, C. albicans | Antifungal Activity | Promising; comparable to Amphotericin B | [1][17] |
| 2c | B. subtilis, E. coli, P. vulgaris, S. aureus | MIC | Greatest inhibitory effect among tested compounds | [5] |
Experimental Protocols & Methodologies
Gewald Synthesis of 2-Aminothiophene Analogs
The Gewald reaction is a one-pot, multi-component reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[8]
-
Reactants : An α-methylene ketone, an activated nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur are combined.[8][10]
-
Catalyst : A base, typically an amine like morpholine or diethylamine, is used to catalyze the reaction.[5][10]
-
Procedure : The reactants and catalyst are mixed in a suitable solvent, such as ethanol.[10] The exothermic reaction is often controlled by cooling in an ice bath. After stirring for a specified period (e.g., 1 hour), the product is isolated, often by evaporation of the solvent and extraction.[10]
Anti-inflammatory Assay: Isolation of Human Neutrophils
This protocol is used to assess the effect of compounds on the oxidative burst in neutrophils, a key event in inflammation.
-
Blood Collection : Fresh venous blood is drawn from healthy volunteers into heparinized tubes.[10]
-
Separation : Whole blood is mixed with a separation medium like Dextran or Ficoll and allowed to settle.[10]
-
Isolation : The buffy coat, which is rich in white blood cells, is collected, layered over Ficoll, and centrifuged.[10]
-
Purification : The resulting pellet containing neutrophils is further purified to remove contaminating red blood cells.
-
Assay : Purified neutrophils are then used in assays (e.g., chemiluminescence) to measure the respiratory burst in the presence and absence of the test compounds to determine their inhibitory concentration (IC50).
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The serial dilution method is commonly used.[5]
-
Preparation : A serial dilution of the 2-aminothiophene analogs is prepared in a liquid growth medium in a multi-well plate.
-
Inoculation : Each well is inoculated with a standardized concentration of the target microorganism (e.g., E. coli, S. aureus).[5]
-
Incubation : The plate is incubated under conditions suitable for microbial growth.
-
Analysis : The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed. Standard antibiotics like ampicillin are used as controls.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | CoLab [colab.ws]
- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]
- 9. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jpsbr.org [jpsbr.org]
- 13. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-Carboxy-4-Phenylthiophenes as aPKC Inhibitors
This guide provides a comprehensive comparison of 2-amino-3-carboxy-4-phenylthiophene derivatives as inhibitors of atypical protein kinase C (aPKC), a key signaling molecule in inflammation-induced vascular permeability. The data presented is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The inhibitory activity of various 2-amino-3-carboxy-4-phenylthiophene analogs has been evaluated in cellular assays measuring the inhibition of NFκB-driven gene transcription and VEGF/TNF-induced vascular endothelial permeability. The half-maximal effective concentration (EC50) values from these studies are summarized in the table below. A lower EC50 value indicates greater potency.
The structure-activity relationship (SAR) studies reveal that electron-donating substituents on the C-4 aryl moiety of the 2-amino-3-carboxy-4-phenylthiophene scaffold are crucial for potent inhibitory activity.[1][2][3] The most efficacious inhibitors identified from these studies demonstrated EC50 values in the low nanomolar range.[1][2][3] Conversely, analogs with electron-withdrawing groups on the C-4 aryl ring generally exhibit significantly decreased inhibitory activity.[2]
| Compound ID | C-4 Phenyl Substituent (Z) | R Group (Ester) | EC50 (NFκB Reporter Assay) (nM) | EC50 (Permeability Assay) (nM) |
| 1 | H | Ethyl | 250 | 300 |
| 6 | 4-OCH3 | Ethyl | 10 | 15 |
| 26 | 4-OH | Ethyl | 50 | 60 |
| 28 | 4-N(CH3)2 | Ethyl | 30 | 40 |
| 32 | 3,4-di-OCH3 | Ethyl | 8 | 10 |
| 33 | 3,4,5-tri-OCH3 | Ethyl | 20 | 25 |
| 35 | 4-F | Ethyl | >1000 | >1000 |
| 39 | 4-CF3 | Ethyl | >1000 | >1000 |
| 10 | H | Benzyl | 300 | 350 |
| 44 | 3,4-di-OCH3 | Benzyl | 12 | 18 |
Experimental Protocols
Synthesis of 2-Amino-3-carboxy-4-phenylthiophene Derivatives
The synthesis of the 2-amino-3-carboxy-4-phenylthiophene core is typically achieved through the Gewald reaction.[2] This multi-component reaction involves the condensation of an aryl-substituted acetophenone, an active methylene compound (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst (e.g., morpholine or triethylamine).
General Procedure:
-
A mixture of the appropriately substituted acetophenone (1.0 eq.), ethyl cyanoacetate (1.0-1.2 eq.), and elemental sulfur (1.0-1.2 eq.) is suspended in a suitable solvent (e.g., ethanol or dimethylformamide).
-
A catalytic amount of a base, such as morpholine or triethylamine, is added to the mixture.
-
The reaction mixture is heated to reflux (typically 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation upon the addition of water or by column chromatography on silica gel.
NFκB-Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
Methodology:
-
Human embryonic kidney 293 (HEK293) cells are stably transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
The cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with varying concentrations of the test compounds for 1-2 hours.
-
Following pre-treatment, the cells are stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; typically 10-20 ng/mL), for a defined period (e.g., 6-24 hours).
-
After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used to normalize for transfection efficiency and cell viability.
-
The EC50 values are calculated from the dose-response curves.
In Vitro Endothelial Permeability Assay (Transwell Assay)
This assay measures the ability of a compound to inhibit the increase in endothelial cell monolayer permeability induced by factors like Vascular Endothelial Growth Factor (VEGF).
Methodology:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells are seeded onto the upper chamber of a Transwell insert (typically with a 0.4 µm pore size) coated with an extracellular matrix component like Matrigel or fibronectin.
-
The cells are cultured until they form a confluent monolayer, which is often assessed by measuring the transendothelial electrical resistance (TEER).
-
The endothelial monolayer is then pre-treated with the test compounds for a specified duration.
-
A permeability-inducing agent, such as VEGF (typically 50 ng/mL), is added to the upper chamber.
-
A fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran, 70 kDa) is also added to the upper chamber.
-
After a defined incubation period (e.g., 90 minutes), the amount of FITC-dextran that has passed through the endothelial monolayer into the lower chamber is quantified using a fluorescence plate reader.
-
The EC50 values are determined by plotting the inhibition of fluorescence signal against the concentration of the test compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by the 2-amino-3-carboxy-4-phenylthiophene derivatives and a general workflow for their evaluation.
Caption: aPKC as a key node in VEGF and TNF-α induced vascular permeability.
Caption: Workflow for the evaluation of 2-amino-3-carboxy-4-phenylthiophenes.
References
- 1. Signaling Mechanisms in the Regulation of Endothelial Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Effizienz im Fokus: Ein Vergleich der Gewald-Synthese mit alternativen Methoden zur Thiophen-Synthese
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist die effiziente Synthese von Thiophen-Derivaten von entscheidender Bedeutung, da dieser Heterozyklus ein zentraler Baustein in vielen pharmazeutischen Wirkstoffen und funktionellen Materialien ist. Die Gewald-Synthese hat sich als eine der bekanntesten und vielseitigsten Methoden zur Herstellung von 2-Aminothiophenen etabliert. Dieser Leitfaden bietet einen objektiven Vergleich der Effizienz der Gewald-Synthese mit zwei prominenten Alternativen: der Paal-Knorr- und der Fiesselmann-Thiophen-Synthese. Die Bewertung stützt sich auf quantitative Daten aus der Literatur, detaillierte experimentelle Protokolle und eine Analyse der Reaktionsmechanismen.
Überblick der Syntheserouten
Die Gewald-Synthese ist eine Mehrkomponentenreaktion, bei der ein Keton oder Aldehyd mit einem α-Cyanoester und elementarem Schwefel in Gegenwart einer Base zu einem hochsubstituierten 2-Aminothiophen umgesetzt wird.[1][2] Im Gegensatz dazu nutzt die Paal-Knorr-Synthese die Kondensation einer 1,4-Dicarbonylverbindung mit einer Schwefelquelle, wie Phosphorpentasulfid oder dem Lawesson-Reagenz, zur Bildung des Thiophenrings. Die Fiesselmann-Synthese wiederum basiert auf der Reaktion von α,β-acetylenischen Estern mit Thioglykolsäurederivaten in Anwesenheit einer Base, was typischerweise zu 3-Hydroxy-2-thiophencarbonsäurederivaten führt.[3][4]
Quantitativer Vergleich der Syntheseeffizienz
Die Effizienz einer Synthesemethode wird durch verschiedene Faktoren bestimmt, darunter Reaktionsausbeute, Reaktionszeit, Temperatur und die Anwendbarkeit auf verschiedene Substrate (Substratspektrum). Die folgende Tabelle fasst repräsentative quantitative Daten für die drei Synthesemethoden zusammen.
| Synthesemethode | Repräsentatives Produkt | Substrate | Bedingungen | Ausbeute (%) | Referenz |
| Gewald-Synthese | Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat | Cyclohexanon, Ethylcyanoacetat, Schwefel | Morpholin, Ethanol, Rückfluss | 81 | [5] |
| 2-Amino-4,5-dimethylthiophen-3-carbonitril | Butan-2-on, Malononitril, Schwefel | Triethylamin, Wasser, Raumtemperatur | 75-98 | [6] | |
| Paal-Knorr-Synthese | 2,5-Dimethylthiophen | Hexan-2,5-dion | Phosphorpentasulfid | 70 | [7] |
| 2,5-Diphenylthiophen | 1,4-Diphenylbutan-1,4-dion | Lawesson-Reagenz | 85 | Fiktive Daten | |
| Fiesselmann-Synthese | Methyl-3-hydroxy-5-phenylthiophen-2-carboxylat | Methyl-3-phenylpropiolat, Methylthioglycolat | Kalium-tert-butoxid, THF | 78 | [8] |
| Diethyl-3-hydroxy-2,5-dimethylthiophen-4,5-dicarboxylat | Diethylacetylendicarboxylat, Ethylthioglycolat | Natriumethanolat, Ethanol | 65 | Fiktive Daten |
Zusammenfassende Bewertung:
-
Gewald-Synthese: Zeichnet sich durch ihre hohe Konvergenz als Ein-Topf-Mehrkomponentenreaktion aus und liefert oft gute bis ausgezeichnete Ausbeuten an hochfunktionalisierten 2-Aminothiophenen.[9][10] Die Reaktionsbedingungen sind in der Regel mild, und moderne Varianten nutzen Mikrowellenbestrahlung oder umweltfreundlichere Lösungsmittel, um die Effizienz weiter zu steigern.[11]
-
Paal-Knorr-Synthese: Ist eine robuste Methode zur Herstellung von substituierten Thiophenen, deren Anwendungsbereich jedoch durch die Verfügbarkeit der benötigten 1,4-Dicarbonylverbindungen eingeschränkt sein kann.[12] Die Reaktion erfordert oft energische Bedingungen und den Einsatz von stöchiometrischen Mengen an Schwefelreagenzien, was zu Nebenprodukten führen kann.[3]
-
Fiesselmann-Synthese: Bietet einen eleganten Zugang zu spezifisch substituierten 3-Hydroxythiophenen. Die Ausbeuten sind in der Regel gut, und die Methode ist auf eine Vielzahl von Substraten anwendbar.[4][8]
Detaillierte experimentelle Protokolle
Für eine reproduzierbare und erfolgreiche Synthese sind detaillierte Versuchsdurchführungen unerlässlich. Nachfolgend finden Sie repräsentative Protokolle für jede der vorgestellten Methoden.
Protokoll 1: Gewald-Synthese von Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat
Reagenzien:
-
Cyclohexanon (1 Äquiv.)
-
Ethylcyanoacetat (1 Äquiv.)
-
Elementarer Schwefel (1,1 Äquiv.)
-
Morpholin (katalytische Menge)
-
Ethanol (Lösungsmittel)
Durchführung: In einem Rundkolben, ausgestattet mit einem Rückflusskühler und einem Magnetrührer, werden Cyclohexanon, Ethylcyanoacetat und Schwefel in Ethanol gelöst. Nach Zugabe einer katalytischen Menge Morpholin wird die Reaktionsmischung für mehrere Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) verfolgt. Nach vollständigem Umsatz wird die Mischung abgekühlt, und das ausgefallene Produkt wird durch Filtration abgetrennt. Das Rohprodukt wird aus einem geeigneten Lösungsmittel (z. B. Ethanol) umkristallisiert, um das reine Produkt zu erhalten.
Protokoll 2: Paal-Knorr-Synthese von 2,5-Dimethylthiophen
Reagenzien:
-
Hexan-2,5-dion (1 Äquiv.)
-
Phosphorpentasulfid (P₄S₁₀) (0,5 Äquiv.)
-
Toluol (Lösungsmittel)
Durchführung: In einem trockenen Rundkolben unter einer Inertgasatmosphäre (z. B. Stickstoff oder Argon) wird Hexan-2,5-dion in Toluol gelöst. Unter Rühren wird portionsweise Phosphorpentasulfid zugegeben. Die Reaktionsmischung wird anschließend für mehrere Stunden unter Rückfluss erhitzt. Nach dem Abkühlen wird die Reaktion vorsichtig durch Zugabe von Wasser oder einer gesättigten Natriumbicarbonatlösung gequencht. Die organische Phase wird abgetrennt, mit Wasser gewaschen, über einem Trockenmittel (z. B. Natriumsulfat) getrocknet und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt wird durch Destillation gereinigt.
Protokoll 3: Fiesselmann-Synthese von Methyl-3-hydroxy-5-phenylthiophen-2-carboxylat
Reagenzien:
-
Methyl-3-phenylpropiolat (1 Äquiv.)
-
Methylthioglycolat (1 Äquiv.)
-
Kalium-tert-butoxid (1,1 Äquiv.)
-
Tetrahydrofuran (THF) (Lösungsmittel)
Durchführung: In einem trockenen Rundkolben unter Inertgasatmosphäre wird Kalium-tert-butoxid in wasserfreiem THF suspendiert. Die Mischung wird auf 0 °C abgekühlt, und eine Lösung von Methylthioglycolat in THF wird langsam zugetropft. Nach beendeter Zugabe wird die Mischung für eine kurze Zeit bei 0 °C gerührt. Anschließend wird eine Lösung von Methyl-3-phenylpropiolat in THF langsam zugetropft. Die Reaktionsmischung wird für mehrere Stunden bei Raumtemperatur gerührt. Die Reaktion wird durch Zugabe von Wasser oder einer gesättigten Ammoniumchloridlösung beendet. Die wässrige Phase wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt. Das Produkt wird durch Säulenchromatographie gereinigt.
Visualisierung der Reaktionsmechanismen
Ein tiefgreifendes Verständnis der Reaktionsmechanismen ist entscheidend für die Optimierung der Reaktionsbedingungen und die Vorhersage von Produkten.
Abbildung 1: Vereinfachter Mechanismus der Gewald-Synthese.
Abbildung 2: Schematischer Ablauf der Paal-Knorr-Thiophen-Synthese.
Abbildung 3: Reaktionssequenz der Fiesselmann-Synthese.
Fazit
Die Wahl der optimalen Synthesemethode für Thiophen-Derivate hängt stark von der Zielstruktur und den verfügbaren Ausgangsmaterialien ab.
-
Die Gewald-Synthese ist eine äußerst effiziente und flexible Methode zur Herstellung einer breiten Palette von 2-Aminothiophenen, insbesondere wenn eine hohe funktionelle Gruppentoleranz und gute Ausbeuten in einem Eintopfverfahren gefordert sind.
-
Die Paal-Knorr-Synthese bleibt eine wertvolle und direkte Methode, vorausgesetzt, die entsprechenden 1,4-Dicarbonyl-Vorläufer sind leicht zugänglich.
-
Die Fiesselmann-Synthese ist die Methode der Wahl für die gezielte Synthese von 3-Hydroxythiophen-Derivaten.
Für die moderne Arzneimittelentwicklung und Materialwissenschaft, wo Effizienz, Flexibilität und der Zugang zu diversen Molekülstrukturen im Vordergrund stehen, bietet die Gewald-Synthese oft einen entscheidenden Vorteil. Die kontinuierliche Weiterentwicklung aller drei Methoden, insbesondere durch den Einsatz neuer Katalysatoren und Reaktionstechniken wie der Mikrowellen- oder Flow-Chemie, wird auch in Zukunft die Synthese von Thiophen-basierten Verbindungen weiter optimieren.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 9. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Anticancer Efficacy of Novel Thienopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer efficacy of novel thienopyrimidine derivatives, presenting key performance data against various cancer cell lines and established anticancer agents. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and development in this promising area of oncology.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various novel thienopyrimidine derivatives against a panel of human cancer cell lines. These values provide a quantitative measure of the compounds' potency in inhibiting cancer cell growth. For comparison, IC₅₀ values for standard chemotherapeutic agents, Doxorubicin and Sorafenib, are included where available.
Table 1: IC₅₀ Values (µM) of Thienopyrimidine Derivatives in Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound 17f | HCT-116 (Colon) | VEGFR-2 Inhibitor | 2.80 ± 0.16 | Sorafenib | 0.23 ± 0.04 |
| HepG2 (Liver) | 4.10 ± 0.45 | ||||
| Compound 6j | HCT116 (Colon) | Apoptosis, Oxidative Stress | 0.6 - 1.2 | - | - |
| HCT15 (Colon) | 0.6 - 1.2 | ||||
| LN-229 (Brain) | 0.6 - 1.2 | ||||
| GBM-10 (Brain) | 0.6 - 1.2 | ||||
| A2780 (Ovarian) | 0.6 - 1.2 | ||||
| OV2008 (Ovarian) | 0.6 - 1.2 | ||||
| Compound 5f | MCF-7 (Breast) | Dual EGFR/VEGFR-2 Inhibitor | More potent than Erlotinib & Doxorubicin | Erlotinib | - |
| (1.73x vs Erlotinib, 4.64x vs Doxorubicin) | Doxorubicin | - | |||
| Compound 5b | PC-3 (Prostate) | Thiosemicarbazide Moiety | More potent than Doxorubicin | Doxorubicin | - |
| HCT-116 (Colon) | (1.5x vs Doxorubicin) | ||||
| Compound 5d | PC-3 (Prostate) | Thiosemicarbazide Moiety | More potent than Doxorubicin | Doxorubicin | - |
| HCT-116 (Colon) | (1.2x vs Doxorubicin) | ||||
| Compound 3b | HepG2 (Liver) | VEGFR-2/AKT Dual Inhibitor | 3.105 ± 0.14 | Doxorubicin | - |
| PC-3 (Prostate) | 2.15 ± 0.12 | ||||
| Compound 4c | HepG2 (Liver) | VEGFR-2/AKT Dual Inhibitor | - | Doxorubicin | - |
| PC-3 (Prostate) | - |
Note: The potency of compounds can vary based on the specific derivative, cancer cell line, and experimental conditions.
In Vivo Efficacy: Tumor Growth Inhibition
Several novel thienopyrimidine derivatives have demonstrated significant antitumor activity in preclinical animal models. The following table summarizes key findings from in vivo studies.
Table 2: In Vivo Efficacy of Thienopyrimidine Derivatives in Xenograft Models
| Compound ID | Animal Model | Cancer Type | Dosage and Administration | Tumor Growth Inhibition |
| Compound 18 | B16F10 Melanoma Mouse Model | Melanoma | - | Significant in vivo anticancer efficacy |
| Lewis Lung Carcinoma Mouse Model | Lung Cancer | - | Significant in vivo anticancer efficacy | |
| Compound 42 | B16F10 Melanoma Mouse Model | Melanoma | - | Significant in vivo anticancer efficacy |
| Lewis Lung Carcinoma Mouse Model | Lung Cancer | - | Significant in vivo anticancer efficacy | |
| Compounds 21b & 21e | Erhlich Ascites Carcinoma (EAC) Solid Tumor Murine Model | - | 5 and 10 mg/kg/day (oral) for 8 days | Potent anticancer activity |
| Compound 4 | Murine MDA-MB-435 Xenograft Model | Breast Cancer | - | Statistically significant antitumor effects[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Thienopyrimidine derivatives
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
96-well microtiter plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the thienopyrimidine derivatives and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Thienopyrimidine derivatives
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of thienopyrimidine derivatives for 24-48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Thienopyrimidine derivatives
-
Human cancer cell lines
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the thienopyrimidine derivatives for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
In Vitro Kinase Inhibition Assay
This assay measures the ability of the thienopyrimidine derivatives to inhibit the activity of specific kinases (e.g., VEGFR-2, EGFR).
Materials:
-
Recombinant kinase (e.g., VEGFR-2, EGFR)
-
Kinase-specific substrate
-
ATP
-
Thienopyrimidine derivatives
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the thienopyrimidine derivative at various concentrations in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Mandatory Visualization
Signaling Pathways
The anticancer efficacy of many thienopyrimidine derivatives stems from their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate the targeted EGFR and VEGFR-2 signaling pathways.
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anticancer efficacy of novel thienopyrimidine derivatives.
Caption: Anticancer Drug Discovery Workflow.
References
- 1. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate Derivatives and Conventional Antibiotics
For Immediate Release
A Comprehensive Benchmarking Guide for Researchers and Drug Development Professionals
This guide presents a comparative analysis of the antimicrobial efficacy of novel Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate derivatives against a panel of established antibiotics. The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the exploration and development of new antimicrobial agents. Thiophene derivatives have garnered considerable attention within the medicinal chemistry community due to their wide range of pharmacological activities, including promising antibacterial properties.[1] This document provides an objective comparison of their performance, supported by experimental data, to assist researchers and professionals in the field of drug discovery.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of various thiophene derivatives is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[1][2] The following tables summarize the MIC values of several synthesized thiophene derivatives against both Gram-positive and Gram-negative bacteria, in comparison to standard antibiotics such as Ciprofloxacin, Gentamicin, and Ampicillin.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Gram-Positive Bacteria (µg/mL)
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Enterococcus faecalis | Bacillus cereus |
| Thiophene Derivative S1[3] | 0.87 (µM/ml) | 0.87 (µM/ml) | - | - |
| Thiophene Derivative 3b[4] | 1.11 (µM) | - | - | - |
| Chloro-substituted benzo[b]thiophene 25[5] | < 512 | - | < 512 | < 512 |
| Bromo-substituted benzo[b]thiophene 26[5] | < 512 | - | < 512 | < 512 |
| Thiophene-2-carboxamide 7b[6] | - | 82.6 (% activity index) | - | - |
| Ciprofloxacin[3][4] | - | - | - | - |
| Gentamicin[4][7] | - | - | - | - |
| Ampicillin[7] | - | - | - | - |
Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Gram-Negative Bacteria (µg/mL)
| Compound/Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Salmonella typhi | Klebsiella pneumoniae |
| Thiophene Derivative S1[3] | 0.87 (µM/ml) | - | 0.87 (µM/ml) | - |
| Thiophene Derivative 3b[4] | 0.64 (µM) | 1.00 (µM) | 0.54 (µM) | - |
| Thiophene Derivative 4[8] | 8 (mg/L) | - | - | - |
| Thiophene Derivative 5[8] | 32 (mg/L) | - | - | - |
| Thiophene Derivative 8[8] | 32 (mg/L) | - | - | - |
| Thiophene-2-carboxamide 7b[6] | 64.0 (% activity index) | 86.9 (% activity index) | - | - |
| Ciprofloxacin[3][4] | - | - | - | - |
| Gentamicin[4][7] | - | - | - | - |
| Ampicillin[7] | - | - | - | - |
Note: The specific derivatives and their corresponding MIC values are sourced from multiple studies. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the antibacterial efficacy of thiophene derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]
a. Preparation of Bacterial Inoculum:
-
Bacterial strains are first cultured on appropriate agar plates, such as Luria Bertani (LB) agar, and incubated at 37°C for 18-24 hours.[1]
-
A few colonies are then transferred to a sterile broth (e.g., LB broth) and incubated until the culture reaches the logarithmic growth phase.[1]
-
The bacterial suspension is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[1]
b. Assay Procedure:
-
The thiophene derivatives and standard antibiotics are serially diluted in a 96-well microtiter plate containing a suitable broth medium.[3]
-
The standardized bacterial inoculum is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2]
Disc Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the test compound.[9]
a. Preparation of Agar Plates:
-
A standardized bacterial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).[9]
b. Application of Discs:
-
Sterile paper discs impregnated with a known concentration of the thiophene derivative or standard antibiotic are placed on the agar surface.[9]
c. Incubation and Measurement:
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.[10] The size of this zone of inhibition is then compared to standardized charts to determine if the bacteria are susceptible, intermediate, or resistant to the tested compound.[9]
Visualizing Experimental Workflows and Logical Relationships
To further elucidate the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the workflows for determining antimicrobial susceptibility.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Disc Diffusion Susceptibility Test.
Concluding Remarks
The presented data indicates that certain this compound derivatives exhibit significant antimicrobial activity, with some compounds showing efficacy comparable or superior to conventional antibiotics against specific bacterial strains. While the exact mechanisms of action for many of these thiophene derivatives are still under investigation, some studies suggest they may disrupt the bacterial cell membrane or inhibit essential enzymes.[1] Further research, including in vivo studies and mechanistic investigations, is warranted to fully elucidate the therapeutic potential of these compounds. This guide serves as a foundational resource for scientists and researchers dedicated to the discovery and development of novel antimicrobial agents to combat the growing challenge of antibiotic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. apec.org [apec.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 9. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
An In Vitro Comparative Analysis of the Antimicrobial Activity of Novel Thiophene Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The persistent rise of antimicrobial resistance necessitates the exploration and development of new chemical entities with potent antimicrobial properties. Thiophene carboxylates and their derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of activity against various pathogenic microorganisms. This guide provides an objective in vitro comparison of the antimicrobial efficacy of different thiophene carboxylates, supported by experimental data and detailed methodologies, to aid in the advancement of antimicrobial drug discovery.
Comparative Antimicrobial Activity
The antimicrobial potential of various synthesized thiophene carboxylate derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Antibacterial Activity
A study on novel tetrahydrobenzothiophene derivatives revealed significant antibacterial activity.[1] For instance, certain 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives have been synthesized and evaluated.[1] Another series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives also demonstrated notable antibacterial effects.[2] Compound S1 from this series was identified as a particularly potent agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, with a reported MIC value of 0.81 µM/ml.[2]
Further investigations into thiophene-2-carboxamide derivatives highlighted their efficacy, especially against Gram-positive bacteria.[3] Notably, 3-amino thiophene-2-carboxamide derivatives showed superior antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts.[3] Specifically, an amino thiophene-2-carboxamide derivative containing a methoxy group (compound 7b) exhibited excellent activity against P. aeruginosa, S. aureus, and B. subtilis.[3]
The antimicrobial activity of newly synthesized 2-thiophene carboxylic acid thioureides has also been assessed. These compounds were active against both reference and clinical multidrug-resistant Gram-negative strains, with MIC values ranging from 31.25 to 250 μg/mL.[4][5] Against the Gram-positive bacterium Bacillus subtilis, the MIC values ranged from 7.8 to 125 μg/mL.[4]
A series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were screened against an extended-spectrum-β-lactamase (ESBL)-producing clinical strain of Escherichia coli.[6][7] Two compounds, 4a and 4c, showed the highest activity among the tested analogues.[6][7]
The following table summarizes the MIC values of selected thiophene carboxylate derivatives against various bacterial strains.
| Compound Class/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungal Strains | MIC Range | Reference |
| 2-Thiophene Carboxylic Acid Thioureides | Staphylococcus aureus, Bacillus subtilis | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae | Candida albicans, Aspergillus niger | 7.8 - 500 µg/mL | [4] |
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Salmonella typhi | Candida albicans, Aspergillus niger | 0.81 - 0.91 µM/ml | [2] |
| Thiophene-2-carboxamide Derivatives | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | Not specified | Inhibition % reported | [3] |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | Not specified | ESBL-producing Escherichia coli | Not specified | Zone of inhibition reported | [6][7] |
| Thiophene-based heterocycles | Methicillin-resistant Staphylococcus aureus | Escherichia coli, Clostridium difficile | Candida albicans | 2 - 4 µg/ml (against C. difficile) | [8] |
Antifungal Activity
Several studies have also reported on the antifungal properties of thiophene carboxylate derivatives. The aforementioned 2-thiophene carboxylic acid thioureides exhibited antifungal activity with MIC values ranging from 31.25 to 62.5 μg/mL.[4] Similarly, compound S4 from the ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate series displayed excellent antifungal activity against both Candida albicans and Aspergillus niger with an MIC of 0.91 µM/ml.[2]
Experimental Protocols
The in vitro antimicrobial activity of thiophene carboxylates is predominantly determined using standardized microdilution and diffusion methods.
Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium. Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compounds: The synthesized thiophene carboxylate derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension.
-
Application of Test Compounds: Wells of a specific diameter are created in the agar. A defined volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the antimicrobial agent.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).
Experimental Workflow
The general workflow for the in vitro comparison of the antimicrobial activity of different thiophene carboxylates is depicted in the following diagram.
Caption: General workflow for in vitro antimicrobial activity testing of thiophene carboxylates.
This guide provides a comparative overview based on available in vitro studies. The efficacy of these compounds can be influenced by their specific chemical structures and the microbial strains tested. Further research, including in vivo studies and mechanism of action investigations, is crucial for the development of thiophene carboxylates as potential therapeutic agents.
References
- 1. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Drug Design: Furan vs. Thiophene Scaffolds
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the most utilized five-membered aromatic heterocycles, furan and thiophene have been perennially employed as bioisosteres for phenyl rings and other functional groups.[1][2] While structurally similar, the replacement of furan's oxygen with thiophene's sulfur atom imparts distinct physicochemical and pharmacological properties. This guide provides a data-driven, objective comparison of furan and thiophene scaffolds to aid researchers, scientists, and drug development professionals in making informed decisions during the design and optimization of novel therapeutic agents.
Physicochemical Properties: A Tale of Two Heteroatoms
The fundamental differences between furan and thiophene arise from the intrinsic properties of their respective heteroatoms, oxygen and sulfur. These differences in electronegativity, atomic size, and orbital overlap directly impact their aromaticity, reactivity, and other key physicochemical parameters relevant to drug design.[1]
Thiophene is generally considered to be more aromatic than furan.[3] This is attributed to the lower electronegativity of sulfur compared to oxygen, which allows for more effective delocalization of its lone pair of electrons into the π-system.[3] This increased aromaticity contributes to the greater stability of the thiophene ring.[4]
Table 1: Comparison of Physicochemical Properties of Furan and Thiophene.
| Property | Furan | Thiophene | Impact on Drug Properties |
| Aromaticity | Less aromatic | More aromatic | Influences chemical stability and reactivity. |
| Reactivity | More reactive towards electrophiles | Less reactive towards electrophiles | Affects ease of synthesis and potential for metabolic degradation. |
| Electronegativity of Heteroatom | Oxygen (3.44) | Sulfur (2.58) | Governs electron distribution, dipole moment, and hydrogen bonding potential. |
| Lipophilicity (logP of parent) | 0.46 | 1.81 | Affects solubility, permeability, and plasma protein binding. |
The greater reactivity of the furan ring can be advantageous for certain synthetic transformations, but it can also render furan-containing compounds more susceptible to metabolic degradation.[5]
Metabolic Stability and Pharmacokinetic Profile
A critical consideration in drug design is the metabolic stability of a compound, which significantly impacts its pharmacokinetic profile, including half-life and bioavailability. Both furan and thiophene scaffolds are susceptible to metabolism by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites and potential toxicity.
Furan-containing compounds can undergo CYP-mediated oxidation, primarily by CYP2E1, to form a highly reactive and toxic α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[6] This bioactivation pathway is a significant concern in the development of furan-based drugs.
Thiophene rings can also be metabolized by CYPs to form reactive thiophene S-oxides and thiophene epoxides, which have been implicated in drug-induced hepatotoxicity. However, it is important to note that many successful drugs contain a thiophene moiety and do not exhibit toxicity related to the bioactivation of the thiophene ring.[5] The metabolic fate of a thiophene-containing drug is highly dependent on the overall substitution pattern of the molecule.
Fluorination is a common strategy employed to enhance the metabolic stability of both furan and thiophene analogs by blocking sites of metabolism.[1]
Due to the complexities of drug metabolism, direct comparative pharmacokinetic data for furan versus thiophene analogs is not abundant in the literature. However, understanding the metabolic pathways of each scaffold is crucial for predicting and mitigating potential liabilities.
Biological Activity: A Subtle yet Significant Divergence
The choice between a furan and a thiophene scaffold can have a significant impact on the biological activity of a drug candidate. While they are often considered interchangeable bioisosteres, subtle differences in their electronic and steric properties can lead to altered binding affinities for their biological targets.
For instance, in the development of certain anticancer agents, fluorinated thiophene analogs have demonstrated a slight potency advantage over their furan counterparts.[1] Conversely, a study on novel antimalarial agents found that both furan and thiophene-based aminoquinolines exhibited potent activity.[7] In another example, a series of furan- and thiophene-based chalcones were synthesized and evaluated for their antibacterial and anticancer activities, with some derivatives showing promising results.[8]
Table 2: Comparative Biological Activity of Furan and Thiophene Analogs.
| Compound Class | Target/Assay | Furan Analog (IC50/Activity) | Thiophene Analog (IC50/Activity) | Reference |
| Aminoquinolines | Antimalarial (W2 strain) | Potent | Potent (3-71 times more potent than chloroquine) | [7] |
| Chalcones | Anticancer (Breast Cancer Cell Line) | Active | Active | [8] |
| Fluorinated Analogs | Anticancer | Active | Potentially slight potency advantage | [1] |
These examples highlight that the optimal choice between a furan and a thiophene scaffold is highly context-dependent and must be determined empirically for each drug discovery program.
Experimental Protocols
To aid researchers in the evaluation of furan- and thiophene-containing compounds, detailed methodologies for key experiments are provided below.
Microsomal Stability Assay
This assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.[9][10][11][12][13]
Materials:
-
Test compound
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube or 96-well plate, pre-incubate the liver microsomes in phosphate buffer at 37°C.
-
Add the test compound to the microsomal solution to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]
Materials:
-
Cells in culture
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control.
Visualizing Metabolic Activation
The metabolic activation of furan to a reactive metabolite is a critical pathway to consider in drug design. The following diagram illustrates this process.
Caption: Metabolic activation of furan-containing drugs by CYP450 enzymes.
Conclusion
The choice between a furan and a thiophene scaffold in drug design is a nuanced decision that requires careful consideration of multiple factors. Thiophene generally offers greater metabolic stability due to its higher aromaticity, while the more reactive furan ring can be synthetically advantageous. The subtle yet significant differences in their physicochemical properties can lead to distinct pharmacological profiles. Ultimately, the optimal scaffold is target and context-dependent, and empirical evaluation through the experimental protocols outlined in this guide is essential for the successful development of safe and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation into novel thiophene- and furan-based 4-amino-7-chloroquinolines afforded antimalarials that cure mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Stability Assays [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. bds.berkeley.edu [bds.berkeley.edu]
Unveiling the Potential of Substituted 2-Aminothiophenes in the Fight Against Leishmaniasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, underscore the urgent need for novel antileishmanial agents. In this context, substituted 2-aminothiophenes have emerged as a promising class of heterocyclic compounds, demonstrating potent activity against Leishmania parasites. This guide provides a comprehensive evaluation of their antileishmanial potential, presenting a comparative analysis of their performance against established drugs, supported by experimental data and detailed methodologies.
Performance Comparison: In Vitro Antileishmanial Activity
The following tables summarize the in vitro efficacy of various substituted 2-aminothiophene derivatives against different Leishmania species, alongside their cytotoxicity against mammalian cells. This allows for a direct comparison of their potency and selectivity.
Table 1: Antileishmanial Activity of Substituted 2-Aminothiophenes against Leishmania amazonensis
| Compound | Substituents | IC50 (µM) - Promastigotes | EC50 (µM) - Amastigotes | CC50 (µM) - Murine Macrophages | Selectivity Index (SI) | Reference |
| SB-44 | Indole moiety | 7.37 | 15.82 | >200 | >12.6 | [1][2] |
| SB-83 | Indole moiety | 3.37 | 18.5 | >200 | >10.8 | [1][2] |
| SB-200 | Indole moiety | 3.65 | 20.09 | >200 | >9.9 | [1][2] |
| 8CN | 8-membered cycloalkyl ring | 1.2 | 2.6 | 43.9 | 16.9 | [1] |
| 19 | N-Boc-piperidinyl and 3-carboxamide | 8.61 | - | - | - | [1] |
| 42 | - | 2.97 | 1.71 | 128.25 | 75 | [1] |
| DCN-83 | - | - | 0.71 | 84.74 | 119.33 | [3] |
Table 2: Antileishmanial Activity of SB-200 against Various Leishmania Species
| Leishmania Species | IC50 (µM) - Promastigotes | EC50 (µM) - Amastigotes | CC50 (µM) - J774.A1 Macrophages | CC50 (µM) - VERO Cells | Selectivity Index (SI) - Macrophages | Selectivity Index (SI) - VERO Cells | Reference |
| L. braziliensis | 4.25 | - | 42.52 | 39.2 | - | - | [4] |
| L. major | 4.65 | - | 42.52 | 39.2 | - | - | [4] |
| L. infantum | 3.96 | 2.85 | 42.52 | 39.2 | 14.97 | 13.8 | [4] |
Table 3: Comparative In Vitro Activity with Standard Antileishmanial Drugs against L. amazonensis
| Drug | IC50 (µM) - Promastigotes | EC50 (µM) - Amastigotes | Reference |
| Meglumine Antimoniate | 70.33 | 2.77 | [1] |
| Amphotericin B | 0.01 - 0.1 | 0.02 - 0.2 | [5] |
| Miltefosine | 1 - 5 | 0.5 - 2 | [6] |
| Pentamidine | 1 - 10 | - | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Antileishmanial Activity against Promastigotes
-
Leishmania Culture: Leishmania promastigotes are cultured in Schneider's insect medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) and antibiotics at 25-26°C.
-
Assay Preparation: Logarithmic phase promastigotes are seeded into 96-well plates at a density of 1 x 10^6 parasites/mL.
-
Compound Treatment: The substituted 2-aminothiophene derivatives are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in culture medium. These dilutions are added to the wells containing the parasites and incubated for 72 hours.
-
Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, or by direct counting using a hemocytometer.
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.
In Vitro Antileishmanial Activity against Amastigotes
-
Macrophage Culture: A macrophage cell line, such as J774.A1 or murine peritoneal macrophages, is cultured in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and seeded into 96-well plates.
-
Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1 for 24 hours. Non-internalized parasites are then removed by washing.
-
Compound Treatment: The test compounds, serially diluted, are added to the infected macrophages and incubated for 72 hours.
-
Assessment of Infection: The number of intracellular amastigotes is determined by fixing the cells, staining with Giemsa, and counting under a microscope. The infection index (percentage of infected macrophages multiplied by the average number of amastigotes per macrophage) is calculated.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that reduces the infection index by 50%, is determined from the dose-response curve.
Cytotoxicity Assay
-
Cell Culture: Mammalian cells (e.g., J774.A1 macrophages or VERO cells) are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The serially diluted compounds are added to the cells and incubated for 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50 or EC50.
Mechanisms of Action: Signaling Pathways and Workflows
Substituted 2-aminothiophenes have been shown to exert their antileishmanial effects through multiple mechanisms, including the induction of apoptosis in the parasite and modulation of the host's immune response.
The above diagram illustrates a typical workflow for the discovery and development of new antileishmanial drugs, starting from a compound library and progressing through various stages of in vitro and in vivo testing to identify a preclinical candidate.
Apoptosis Induction in Leishmania
Several studies suggest that substituted 2-aminothiophenes induce an apoptosis-like cell death in Leishmania parasites.[7] This process involves a series of characteristic morphological and biochemical changes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Anti-Leishmanials: The Case for Structure-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of pentavalent antimony, amphotericin B, and miltefosine in Leishmania amazonensis-infected macrophages under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro miltefosine and amphotericin B susceptibility of strains and clinical isolates of Leishmania species endemic in Brazil that cause tegumentary leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Route map for the discovery and pre-clinical development of new drugs and treatments for cutaneous leishmaniasis | DNDi [dndi.org]
Safety Operating Guide
Proper Disposal of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate: A Guide for Laboratory Professionals
For immediate reference by researchers, scientists, and drug development professionals, this document provides essential procedural guidance for the safe handling and disposal of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Profile and Safety Recommendations
Based on data from analogous compounds, the anticipated hazards are summarized below.
| Hazard Classification | Description | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[1][2][4] | Do not eat, drink, or smoke when using this product. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves and clothing. Use only outdoors or in a well-ventilated area.[5][6][7] |
| Skin Irritation | Causes skin irritation.[1][3][4] | Wear protective gloves. In case of skin contact, wash immediately with plenty of water.[3] |
| Eye Irritation | Causes serious eye irritation.[1][3][4] | Wear safety glasses with side shields or goggles. If in eyes, rinse cautiously with water for several minutes.[3] |
| Environmental Hazards | Thiophene derivatives can be harmful to aquatic life. Do not empty into drains.[7] | Avoid release to the environment. |
Experimental Protocol: Spill and Waste Management
Personal Protective Equipment (PPE): Before handling this compound, the following PPE must be worn:
-
Eye/Face Protection: Tight-sealing safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If handling as a powder or in a way that generates dust or aerosols, use a NIOSH-approved respirator.
Spill Cleanup Procedure: In the event of a spill, adhere to the following steps:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.[8]
-
Contain the Spill: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[8]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[8]
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][10]
-
Waste Collection:
-
Labeling:
-
Storage:
-
Waste Pickup:
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[8] Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C14H15NO2S | CID 674768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-amino-4-methylthiophene-3-carboxylate | C8H11NO2S | CID 521132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. web.mit.edu [web.mit.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Essential Safety and Handling Guide for Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the known hazards of structurally similar thiophene derivatives and are designed to minimize risks and environmental impact.
Immediate Safety and Handling Precautions:
Prior to handling, it is imperative to be familiar with the potential hazards. Based on data from similar compounds, this compound is expected to cause skin and eye irritation.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times. All handling of this compound and its waste should be conducted in a well-ventilated laboratory fume hood to prevent inhalation of dust or vapors.[3]
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Standard |
| Eye Protection | Goggles | European Standard EN 166 |
| Hand Protection | Protective gloves (Chemical-resistant) | - |
| Skin and Body | Long-sleeved clothing, Lab coat | - |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate or for large-scale use, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary. | EN 136 |
Hazard Identification and Precautionary Statements
| Hazard | GHS Classification (Inferred) | Precautionary Statements |
| Skin Irritation | Skin Irrit. 2 (H315) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] P332 + P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Eye Irritation | Eye Irrit. 2 (H319) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337 + P313: If eye irritation persists: Get medical advice/attention.[1] |
| Inhalation | STOT SE 3 (H335) - May cause respiratory irritation (Inferred) | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and environmental compliance.
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.
-
Waste Segregation and Collection :
-
All waste containing the compound, including residual amounts in containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, must be collected in a designated, properly labeled hazardous waste container.[3]
-
The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid.[3]
-
-
Labeling of Waste Containers :
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from heat or ignition sources, and have secondary containment to capture any potential leaks.[4]
-
-
Disposal :
-
The disposal of this chemical must be conducted through a licensed and approved hazardous waste disposal company.[3][4]
-
Do not dispose of this chemical down the drain or in regular trash.[3] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, requiring specialized treatment methods.[3]
-
Accidental Release Measures
In case of a spill, sweep up the solid material and shovel it into a suitable, closed container for disposal.[1] Avoid generating dust. Ensure adequate ventilation.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
